molecular formula C12H11NO2 B1166178 proto-oncogene protein c-fes-fps CAS No. 110736-90-8

proto-oncogene protein c-fes-fps

Cat. No.: B1166178
CAS No.: 110736-90-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Classification within the Tyrosine Kinase Family

The story of proto-oncogene protein c-Fes/Fps begins with the study of retroviruses and their ability to cause sarcomas in felines and birds. wikipedia.org This research led to the identification of the viral oncogenes v-Fes and v-Fps, which were later found to have a cellular counterpart, the proto-oncogene c-Fes/Fps. wikipedia.orgnih.gov

The discovery of the proto-oncogene c-Fes/Fps stemmed from the understanding that retroviral oncogenes (v-oncs) are altered versions of normal cellular genes, known as proto-oncogenes (c-oncs). wikipedia.orgnih.gov Scientists cloned FES as a retroviral oncogene from feline (v-FES) and avian (v-FPS) sarcomas, which then led to the identification and cloning of the cellular FES (c-FES) genes in birds and mammals. wikipedia.org The human c-fes/fps proto-oncogene was identified by analyzing a human DNA fragment of approximately 13 kilobase pairs, which was found to contain the entire cellular homolog of the v-fes/fps viral oncogenes. nih.govnih.gov This cellular gene, when unaltered, plays a role in normal cellular functions; however, when mutated or expressed at high levels, it can contribute to cancer development. genecards.org The protein encoded by the human c-fes/fps gene has a molecular weight of approximately 93,000 daltons and is the cellular counterpart to the transforming proteins of feline and avian sarcoma retroviruses. nih.govnih.gov

Proto-oncogene protein c-Fes/Fps is a member of the non-receptor protein tyrosine kinase (nRTK) family. geeksforgeeks.org Unlike receptor tyrosine kinases, nRTKs lack an extracellular ligand-binding domain and a transmembrane-spanning region. geeksforgeeks.orgnih.gov They are typically found in the cytoplasm or anchored to the cell membrane. nih.govuniprot.org

The Fes/Fps protein, along with the related Fer protein, forms a distinct subfamily within the larger nRTK family. nih.gov There are at least 33 known vertebrate genes encoding non-receptor PTKs, which are categorized into nine families: Abl, Fes/Fer, Syk/Zap70, Jak, Tec, Fak, Ack, Src, and Csk. nih.gov The Fes/Fps subfamily is characterized by a unique structure that includes a coiled-coil domain, which is important for regulating its kinase activity and mediating interactions with other proteins. genecards.org

The Fes/Fps subfamily of non-receptor tyrosine kinases possesses several features that distinguish it from other PTK families. Structurally, while all nRTKs share similarities in their kinase domains, the Fes/Fps family is defined by specific domains that dictate their unique functions. geeksforgeeks.orgnih.gov For instance, the coiled-coil domains in Fes/Fps are crucial for its regulation and protein-protein interactions. genecards.org

Functionally, Fes/Fps kinases are involved in signaling pathways downstream of cytokine and growth factor receptors, playing roles in cytoskeletal rearrangements, cell-cell interactions, and inflammation. nih.govnih.gov While other nRTK families like Src and Abl are also involved in cell growth and differentiation, the specific pathways and protein interactions of Fes/Fps are distinct. For example, Fes/Fps has been specifically implicated in signaling from the high-affinity immunoglobulin epsilon receptor (FcεRI) in mast cells and in the regulation of myeloid cell differentiation. uniprot.orgreference.md Furthermore, Fes/Fps has been shown to bind to tubulin and promote the assembly of microtubules, a function not prominently associated with all other nRTK families. genecards.orgreference.md

Properties

CAS No.

110736-90-8

Molecular Formula

C12H11NO2

Synonyms

proto-oncogene protein c-fes-fps

Origin of Product

United States

Molecular Architecture and Domains of Proto Oncogene Protein C Fes/fps

Overall Structural Organization

Table 1: Major Structural Regions of Human c-Fes/Fps

Structural RegionKey FeaturesPrimary Function
N-Terminal Region Contains FCH domain and two Coiled-Coil motifs. imrpress.commdpi.comRegulation of kinase activity, oligomerization, and subcellular localization. imrpress.comnih.govnih.gov
Src Homology 2 (SH2) Domain Binds to specific phosphotyrosine-containing peptide motifs. wikipedia.orgcellsignal.comSubstrate recruitment, positive regulation of kinase activity, and protein-protein interactions. imrpress.comnih.gov
Catalytic Kinase Domain Contains the active site for ATP binding and phosphoryl transfer. uniprot.orgwikipedia.orgCatalyzes the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. uniprot.org

N-Terminal Regulatory Domains

The N-terminal region of c-Fes is extensive and contains several key regulatory motifs that are critical for controlling its enzymatic activity and biological function. imrpress.comnih.gov This region is unique to the Fes/Fer family of kinases and is central to its distinct regulatory mechanisms. imrpress.com

Fes-CIP4 Homology (FCH) Domain

Located at the very beginning of the N-terminal region is the Fes-CIP4 Homology (FCH) domain. nih.govmdpi.comembl.de The FCH domain is a highly alpha-helical module of about 60 amino acids that is structurally similar to BAR domains. embl.deebi.ac.uk This domain, often found adjacent to a coiled-coil region, can form a functional unit known as an F-BAR domain. mdpi.comebi.ac.uk F-BAR domains are known to dimerize and interact with membranes, sensing or inducing membrane curvature, which is important for processes like endocytosis and cytoskeletal regulation. embl.deebi.ac.uk In some contexts, the FCH domain has been shown to bind to microtubules. embl.de This domain is implicated in linking signaling pathways, such as those involving Cdc42, to the regulation of the actin cytoskeleton. embl.de

Coiled-Coil Oligomerization Motifs

A defining feature of the c-Fes N-terminal region is the presence of two domains with a high propensity to form coiled-coil structures, designated CC1 and CC2. nih.govtandfonline.com These motifs are composed of amphipathic α-helices with a characteristic heptad repeat of hydrophobic and hydrophilic residues. nih.gov The coiled-coil domains are crucial for the oligomerization of the c-Fes protein. nih.govnih.gov Research indicates that active Fes exists as a large oligomeric complex, and this oligomerization, mediated by the N-terminal region, is a prerequisite for its activation via intermolecular autophosphorylation. nih.govnih.gov

The two coiled-coil domains appear to have opposing roles in regulating kinase activity. The first coiled-coil domain (CC1) is thought to be involved in negative regulation, potentially through an intramolecular interaction that maintains the kinase in an inactive, monomeric state. nih.govnih.gov Disruption or mutation of this CC1 domain leads to an upregulation of Fes kinase and transforming activities. nih.govnih.govnih.gov Conversely, the second coiled-coil domain (CC2) is essential for the formation of the active oligomer. nih.govnih.gov Deletion of the CC2 domain prevents transformation by an activated form of c-Fes, highlighting its importance in achieving the active state. nih.gov Thus, the interplay between these coiled-coil domains facilitates a switch between inactive monomers and active oligomers. nih.govnih.gov

Src Homology 2 (SH2) Domain

The c-Fes protein contains a single, centrally located Src Homology 2 (SH2) domain. imrpress.comnih.gov SH2 domains are conserved modules of approximately 100 amino acids that function to recognize and bind to specific peptide sequences containing a phosphorylated tyrosine (pTyr) residue. wikipedia.orgcellsignal.comnih.gov The canonical structure of an SH2 domain consists of a central anti-parallel β-sheet flanked by two α-helices. wikipedia.orgresearchgate.net It has a conserved binding pocket for the pTyr and a more variable pocket that recognizes flanking amino acid residues, which confers binding specificity. cellsignal.comnih.gov

The SH2 domain of c-Fes is not merely an inert docking module; it is an essential positive regulator of the kinase domain. imrpress.com Deletion of the SH2 domain significantly diminishes the kinase's ability to phosphorylate substrates and to autophosphorylate. imrpress.com Crystal structure analysis has revealed a direct, regulatory interface between the Fes SH2 domain and the N-terminal lobe of the kinase domain. imrpress.com This interaction helps to position a critical αC helix within the kinase domain into a conformation that is compatible with catalysis. imrpress.com Therefore, the SH2 domain plays a dual role: it recruits the kinase to specific signaling complexes by binding to phosphorylated proteins like the KIT receptor, HCLS1/HS1, and phosphorylated EZR, and it allosterically activates the catalytic domain. imrpress.comgenecards.org

Catalytic Kinase Domain

The C-terminal region of c-Fes houses the catalytic kinase domain, which is responsible for its enzymatic function. imrpress.comnih.gov This domain shares a high degree of sequence and structural conservation with other tyrosine kinases. nih.gov Its primary function is to bind ATP and transfer the terminal (gamma) phosphate group to the hydroxyl group of tyrosine residues on target proteins. uniprot.org

The activity of the kinase domain is tightly controlled. In its inactive state, the domain is disordered. imrpress.com Activation is a multi-step process that requires several coordinated events. One critical event is the autophosphorylation of a specific tyrosine residue (Tyr-713) within the activation loop of the kinase domain. imrpress.comnih.gov This phosphorylation is believed to stabilize the activation segment, locking the kinase domain into a catalytically competent conformation through a network of hydrogen bonds and salt bridges. imrpress.com This autophosphorylation occurs through an intermolecular mechanism, which is why oligomerization is a key initial step in activation. nih.govnih.gov Furthermore, the binding of a ligand to the SH2 domain primes the kinase for catalysis by stabilizing the SH2-kinase interface and helping to correctly orient the αC helix. imrpress.com

Comparative Analysis of Orthologs (Human, Feline, Avian, Murine)

Orthologs are genes in different species that evolved from a common ancestral gene through speciation. sequenceserver.com They often retain similar functions in the course of evolution. sequenceserver.com The c-Fes/Fps proto-oncogene is highly conserved across various species, highlighting its fundamental biological importance. Analysis of its orthologs in humans, cats (feline), chickens (avian), and mice (murine) reveals significant similarities in structure and function, alongside subtle differences.

The genomic structure of the c-fes/fps gene is also conserved. In both humans and felines, the coding sequences are spread across multiple exons (18 in humans, 19 in felines), which are then spliced to form the mature mRNA. embopress.orgnih.govnih.gov This complex genomic organization is a common feature for this proto-oncogene in different species.

The table below provides a comparative overview of the c-Fes/Fps orthologs.

FeatureHuman (Homo sapiens)Feline (Felis catus)Avian (Gallus gallus)Murine (Mus musculus)
Protein Name Tyrosine-protein kinase Fes/FpsTyrosine-protein kinase Fes/FpsTyrosine-protein kinase FpsTyrosine-protein kinase Fes/Fps
Gene Symbol FESFES/FPSFPSFes
Amino Acid Count 822 drugbank.com~825 (predicted)Not specified818 uniprot.org
Molecular Weight ~93.4 kDa drugbank.com~93 kDa nih.govNot specified~93.1 kDa
Homology to Human 100%94% nih.gov~70% (to feline) nih.govnih.govHigh (inferred from function)
Key Domains F-BAR, Coiled-Coil, SH2, Kinase utoronto.canih.govF-BAR, Coiled-Coil, SH2, Kinase nih.govSH2, Kinase utoronto.caF-BAR, Coiled-Coil, SH2, Kinase uniprot.org
Genomic Location Chromosome 15q26.1 wikipedia.orgNot specifiedNot specifiedChromosome 7 D2 wikipedia.org

Regulation of Proto Oncogene Protein C Fes/fps Kinase Activity

Intramolecular Regulatory Mechanisms

The intrinsic structural features of the c-Fes/Fps protein are central to the control of its kinase activity. These include specialized domains that interact to maintain a suppressed state and mediate activation upon receiving appropriate cellular signals.

The N-terminal region of c-Fes/Fps contains two distinct coiled-coil domains, designated CC1 and CC2, which are crucial for its autoregulation. nih.gov These domains, characterized by their alpha-helical structures with repeating patterns of hydrophobic and hydrophilic amino acids, facilitate protein-protein interactions. Evidence suggests that these coiled-coil domains are key to a model of regulation involving the transition between an inactive, monomeric form and an active, oligomeric state of the kinase. nih.gov

Disruption or deletion of the first coiled-coil domain (CC1) has been shown to increase the tyrosine kinase and transforming activities of c-Fes/Fps. nih.gov This indicates that the CC1 domain functions as a negative regulator, likely by participating in an intramolecular interaction that holds the kinase in an inactive conformation. Conversely, the second coiled-coil domain (CC2) appears to be essential for the oligomerization that precedes kinase activation. nih.gov Deletion of the CC2 domain has been demonstrated to block the transforming ability of an activated c-Fes/Fps mutant, supporting its role in forming the active oligomeric complex. nih.gov This interplay between the two coiled-coil domains provides a sophisticated mechanism for controlling c-Fes/Fps activity.

Summary of Coiled-Coil Domain Functions in c-Fes/Fps
DomainPrimary FunctionEffect of Disruption/DeletionSupporting Evidence
CC1Negative regulation; maintains inactive stateUpregulates kinase and transforming activitiesDeletion mutants show increased activity. nih.gov
CC2Essential for oligomerization and activationInhibits transforming activity of activated FesDeletion mutants block transformation. nih.gov

The Src Homology 2 (SH2) domain of c-Fes/Fps is a critical positive regulator of its kinase activity. nih.govnih.gov Unlike in some other non-receptor tyrosine kinases where SH2 domains can have inhibitory roles, in c-Fes/Fps, it is essential for achieving a fully active state. nih.gov The SH2 domain directly interacts with the kinase domain, a partnership that stabilizes the active conformation of the kinase. nih.gov

Deletion of the SH2 domain significantly diminishes the kinase's ability to autophosphorylate and to phosphorylate its substrates. nih.gov Further highlighting its activating role, replacing the c-Fes/Fps SH2 domain with the SH2 domain from the highly active viral oncogene v-Src results in a potent activation of c-Fes/Fps's kinase and transforming capabilities. nih.govaacrjournals.org This demonstrates that the specific nature of the SH2 domain is a key determinant in modulating the enzymatic output of the c-Fes/Fps protein. The binding of the SH2 domain to phosphorylated tyrosine residues, potentially including those on c-Fes/Fps itself, is a crucial step in this activation process. nih.govcncb.ac.cn

The kinase activity of c-Fes/Fps is under stringent negative regulation in vivo, a mechanism that is intrinsic to the protein's structure. nih.govnih.gov In its basal state, c-Fes/Fps exists in a monomeric and inactive conformation. This suppressed state is actively maintained by intramolecular interactions involving the N-terminal coiled-coil domains and the SH2 domain. nih.gov

The prevailing model suggests that in the inactive conformation, the coiled-coil domains, particularly CC1, fold in a way that prevents the kinase domain from adopting its active structure. nih.gov Activation is thought to relieve this inhibition, allowing for a conformational change that exposes the CC2 domain to mediate oligomerization. This transition from a repressed monomer to an active oligomer is a central theme in the regulation of c-Fes/Fps activity. This intrinsic regulation ensures that the kinase remains off until it receives specific activation signals, thereby preventing unwanted phosphorylation events that could disrupt normal cellular function.

Post-Translational Modifications

The activity of c-Fes/Fps is further refined by post-translational modifications, primarily through the phosphorylation of specific tyrosine residues. This can occur through autophosphorylation or by the action of other upstream kinases.

A key event in the activation of c-Fes/Fps is autophosphorylation, a process where the kinase phosphorylates itself. One of the major sites for this modification is Tyrosine-713 (Tyr-713), located within the activation loop of the kinase domain. nih.govnih.gov Phosphorylation of this residue is critical for the full activation of the kinase.

Mutation of Tyr-713 to a non-phosphorylatable amino acid, such as phenylalanine, results in a significant reduction in both the autophosphorylation of c-Fes/Fps and its ability to phosphorylate external substrates. nih.govnih.govacs.org This underscores the pivotal role of Tyr-713 phosphorylation in regulating the catalytic function of the kinase. The mechanism of autophosphorylation appears to be intermolecular, meaning that one c-Fes/Fps molecule phosphorylates another within an oligomeric complex. This is consistent with the requirement for oligomerization in kinase activation.

Key Autophosphorylation Site in c-Fes/Fps
Phosphorylation SiteLocationSignificanceEffect of Mutation
Tyrosine-713 (Tyr-713)Kinase Domain Activation LoopMajor regulatory site for kinase activationReduces autophosphorylation and substrate phosphorylation by ~85%. nih.gov

In addition to autophosphorylation, c-Fes/Fps can be phosphorylated by other kinases, integrating it into broader cellular signaling networks. Members of the Src family of kinases (SFKs), which are key players in many signal transduction pathways, are implicated in the regulation of c-Fes/Fps.

Specifically, the SFK member LYN has been shown to be required for the phosphorylation of Fes/Fps downstream of the high-affinity IgE receptor (FcεRI) in mast cells. nih.gov While a direct phosphorylation event has been established for LYN, the roles of other SFKs like HCK and Fyn are less direct but contextually relevant. HCK and Fyn are also involved in signaling pathways within hematopoietic cells, the primary environment where c-Fes/Fps is expressed. nih.govwikipedia.org Although direct phosphorylation of c-Fes/Fps by HCK and Fyn is not definitively established, their co-expression and involvement in similar signaling cascades suggest a potential for regulatory crosstalk. For instance, co-expression of kinase-inactive Fes with active Bcr-Abl, which is often associated with SFK activation, leads to Fes phosphorylation. nih.gov Furthermore, nerve growth factor (NGF) stimulation of PC12 cells enhances the tyrosine phosphorylation of Fes, suggesting regulation by upstream receptor tyrosine kinases or their downstream effectors, which can include SFKs. nih.gov

Ubiquitination Mechanisms

Ubiquitination is a fundamental cellular process for protein degradation, serving as a common mechanism for downregulating activated protein kinases. nih.gov This process involves the tagging of a target protein with ubiquitin, a small regulatory protein, destining it for degradation by the proteasome. nih.govyoutube.com The ubiquitination cascade is a three-step enzymatic process involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), which provides substrate specificity. youtube.comnih.gov

For many kinases, the transition to an active conformation is a prerequisite for initiating their degradation via the ubiquitin-proteasome system, creating a negative feedback loop. nih.gov While this activation-dependent degradation is a well-established principle for regulating kinase signaling, the specific E3 ubiquitin ligases and the precise mechanisms that target the c-Fes/Fps protein for ubiquitination and subsequent degradation are not yet fully elucidated. General studies show that the ubiquitin-proteasome pathway is crucial for controlling the levels of many intracellular regulatory proteins, and failure in this system can lead to diseases. nih.govnih.gov For instance, the degradation of Aurora kinases, which are also critical for cell division, is tightly controlled by ubiquitin-mediated proteolysis to ensure an orderly transition through mitosis. researchgate.net However, specific research detailing the direct ubiquitination of c-Fes/Fps remains a developing area of investigation.

Intermolecular Regulatory Interactions

The activity of c-Fes/Fps is intricately modulated through its interaction with a variety of other cellular proteins. These interactions are mediated by specific structural domains within the Fes protein, primarily the N-terminal F-BAR and coiled-coil domains, and the central Src Homology 2 (SH2) domain. researchgate.netuniprot.org

The N-terminal region of c-Fes contains an F-BAR domain and two coiled-coil (CC) domains that are crucial for its regulation. researchgate.netnih.gov The F-BAR domain facilitates dimerization and binds to membrane phospholipids, playing a role in membrane tubulation and interaction with the cytoskeleton. nih.govnih.gov The coiled-coil domains are involved in oligomerization, a process that appears essential for Fes activation. nih.govnih.gov Studies suggest that the first coiled-coil domain (CC1) may interact with the second (CC2) to maintain an inactive state, and that association with other proteins, such as the Breakpoint Cluster Region (BCR) protein, can disrupt this intramolecular inhibition and lead to kinase activation. nih.gov The coiled-coil domain also mediates an interaction with TRIM28. uniprot.org

The SH2 domain provides a critical interface for binding to phosphorylated tyrosine residues on partner proteins, thereby integrating Fes into various signaling pathways. researchgate.netnih.gov Through its SH2 domain, c-Fes interacts with several phosphoproteins, including:

FcεRI β chain : Following activation of the high-affinity IgE receptor (FcεRI) in mast cells, the Fes SH2 domain binds to the phosphorylated β chain of the receptor. nih.gov

HCLS1/HS1 : In mast cells, the Fes SH2 domain also interacts with the hematopoietic cell-specific protein 1 (HS1), a regulator of the actin cytoskeleton. nih.gov

KIT : Fes can be recruited to the activated KIT receptor tyrosine kinase. uniprot.org

EZR : In polarized epithelial cells, Fes is recruited to the cell membrane through an interaction between its SH2 domain and phosphorylated Ezrin. uniprot.org

These interactions not only position Fes at specific subcellular locations like the plasma membrane and cytoskeleton but also directly influence its kinase activity and downstream signaling functions. uniprot.orgnih.gov

Interactive Table: Intermolecular Interactions of c-Fes/Fps

c-Fes/Fps Domain Interacting Partner Cellular Context/Function Reference(s)
Coiled-Coil BCR (Breakpoint Cluster Region) Interaction may disrupt autoinhibition and lead to Fes activation. uniprot.orgnih.gov
Coiled-Coil TRIM28 (Tripartite Motif-Containing 28) Interaction partner. uniprot.org
SH2 Domain Phosphorylated FcεRI β chain Couples Fes to high-affinity IgE receptor signaling in mast cells. nih.gov
SH2 Domain Phosphorylated HCLS1/HS1 Links Fes to actin cytoskeleton regulation in mast cells. nih.gov
SH2 Domain Phosphorylated KIT Recruitment to the activated KIT receptor. uniprot.org
SH2 Domain Phosphorylated EZR (Ezrin) Recruitment to the lateral cell membrane in polarized epithelial cells. uniprot.org
F-BAR Domain Soluble tubulin Interaction with the microtubule cytoskeleton. uniprot.org
F-BAR Domain Phosphoinositides Membrane binding and tubulation. nih.govnih.gov

Cellular Expression and Subcellular Localization of Proto Oncogene Protein C Fes/fps

Tissue and Cell Type Specificity

The expression of the c-Fes/Fps protein is not ubiquitous; instead, it is characteristically found in specific cell lineages, highlighting its specialized functions.

Myeloid Hematopoietic Cells

The most prominent and well-documented expression of c-Fes/Fps is within the myeloid lineage of hematopoietic cells. scite.ainih.gov This includes monocytes, macrophages, granulocytes, and their precursor cells. scite.ainih.gov Studies have shown that c-Fes/Fps is involved in the signaling pathways of various cytokines and growth factors that are critical for myeloid cell differentiation and function. For instance, it is implicated in the signaling cascades initiated by granulocyte-macrophage colony-stimulating factor (GM-CSF). The expression of human c-Fes/Fps in transgenic mice is highest in the bone marrow, a primary site of hematopoiesis, and in cultured bone marrow-derived macrophages. nih.gov This specific expression pattern underscores its importance in the development and functional activation of these immune cells.

Vascular Endothelial Cells

Beyond the hematopoietic system, c-Fes/Fps is also significantly expressed in vascular endothelial cells. nih.gov This expression is observed during embryonic development and in adult tissues. nih.gov The presence of c-Fes/Fps in endothelial cells suggests its involvement in processes such as angiogenesis, the formation of new blood vessels. Research has indicated that c-Fes/Fps may play a role in the signaling pathways of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.gov

Other Expressing Cell Types (Epithelial, Neuronal)

In addition to myeloid and endothelial cells, c-Fes/Fps expression has been detected in certain epithelial and neuronal cell types. nih.gov While the functional significance in these cells is less characterized compared to its role in the myeloid lineage, its presence suggests broader physiological functions. For example, expression has been noted in epithelial cells of the choroid plexus and uterus, as well as in various neuronal cells. nih.gov In cultured neuronal cells, c-Fes/Fps protein is concentrated in the perinuclear region. nih.gov

Table 1: Cellular Expression of Proto-Oncogene Protein c-Fes/Fps

Cell Type Expression Level Key Associated Functions
Myeloid Hematopoietic Cells
Monocytes/Macrophages High Differentiation, Phagocytosis, Cytokine Signaling
Granulocytes High Inflammation, Cytokine Signaling
Vascular Endothelial Cells Moderate to High Angiogenesis, Vascular Development
Epithelial Cells Low to Moderate Secretory functions
Choroid Plexus Detected
Uterine Epithelium Detected

| Neuronal Cells | Detected | Neurite Outgrowth, Neuronal Development |

Transcriptional and Gene Expression Regulation

The tissue- and cell-type-specific expression of c-Fes/Fps is governed by a complex interplay of regulatory elements within its gene locus.

Promoter Elements and Transcription Factors (Sp1, PU.1/Spi-1, FEF)

The promoter region of the c-Fes/Fps gene contains binding sites for several transcription factors that are crucial for initiating its transcription, particularly in myeloid cells. Key among these are Sp1 and PU.1 (also known as Spi-1). nih.govnih.gov

Sp1: This is a ubiquitous transcription factor that binds to GC-rich sequences in the promoter and is involved in the basal transcription of many housekeeping and tissue-specific genes.

PU.1/Spi-1: This is an Ets-family transcription factor that is essential for the development of myeloid and lymphoid cells. Its binding to the c-Fes/Fps promoter is a major determinant of the gene's myeloid-specific expression. nih.gov Studies have shown that PU.1 can transactivate the c-Fes promoter in non-myeloid cell lines, demonstrating its critical role. nih.gov

FEF: Currently, there is a lack of specific scientific literature identifying "FEF" as a distinct transcription factor involved in the regulation of the c-Fes/Fps gene. It is possible that this refers to a less common or alternatively named factor, and further research is needed to clarify its potential role.

Mutation of the PU.1 binding site within the c-Fes promoter has been shown to significantly decrease its activity, highlighting the importance of this transcription factor. nih.gov Furthermore, electrophoretic mobility shift assays have identified a novel myeloid-specific factor that binds near the PU.1 site, suggesting a cooperative regulation of c-Fes/Fps transcription. nih.gov

Locus Control Regions (LCRs) and Hypersensitive Sites

While the direct role of Locus Control Regions (LCRs) and specific hypersensitive sites in the regulation of the c-Fes/Fps gene is not extensively detailed in current literature, the principles of gene regulation suggest their likely involvement. LCRs are powerful regulatory elements that can confer high-level, tissue-specific gene expression independent of their integration site. researchgate.net

Experiments with a 13-kilobase-pair fragment of the human c-Fes/Fps genomic DNA have shown that this segment is sufficient to direct appropriate tissue-specific expression in transgenic mice, with expression levels proportional to the transgene copy number. nih.gov This behavior is characteristic of a locus containing dominant regulatory elements akin to an LCR. This genomic fragment likely encompasses the necessary long-range regulatory sequences, which may include DNase I hypersensitive sites that mark open chromatin regions accessible to transcription factors. nih.gov However, specific mapping and functional characterization of LCRs and hypersensitive sites for the c-Fes/Fps gene remain areas for future investigation.

Table 2: Regulatory Elements and Factors of the c-Fes/Fps Gene

Regulatory Element/Factor Type Function in c-Fes/Fps Regulation
Promoter cis-acting DNA sequence Core region for transcription initiation.
Sp1 Binding Site Promoter Element Binds Sp1 transcription factor for basal transcription.
PU.1/Spi-1 Binding Site Promoter Element Binds PU.1/Spi-1 for myeloid-specific expression. nih.gov
Sp1 Transcription Factor General transcription factor.
PU.1/Spi-1 Transcription Factor Key determinant of myeloid-specific expression. nih.gov

| 13-kb Genomic Fragment | Locus Region | Contains elements for tissue-specific expression. nih.gov |

Subcellular Localization

The function of a protein is intimately linked to its location within the cell. The proto-oncogene protein c-Fes/Fps exhibits a distinct subcellular distribution. In cultured myeloid, vascular endothelial, epithelial, and neuronal cells, the Fps/Fes protein is primarily found concentrated in the perinuclear region. nih.gov Further investigation has revealed that a chimeric Fps/Fes-green fluorescent protein colocalizes with a marker for the trans-Golgi network, suggesting its involvement in vesicle transport processes within cells that have prominent secretory functions. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Proto-oncogene protein c-fes-fps
Sp1
PU.1/Spi-1
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
Vascular endothelial growth factor (VEGF)

Epigenetic Modulations (e.g., Methylation)

The expression of the FES gene, which encodes the c-Fes/Fps protein, is subject to epigenetic regulation, primarily through DNA methylation. Research has demonstrated that hypermethylation of the FES promoter region can lead to the silencing of its expression in certain cancers. In colorectal cancer, for instance, the FES gene is expressed in normal colonic epithelium but is often lost in tumor tissues and cell lines. nih.gov This loss of expression has been directly linked to the methylation of CpG dinucleotides located immediately upstream of the FES transcription initiation sites. nih.gov Treatment of colorectal cancer cell lines with the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine has been shown to restore the expression of functional FES transcripts, confirming the role of methylation in its silencing. nih.gov Similar findings have been observed in osteosarcoma, where the FES gene was found to be hypermethylated, leading to its downregulation. nih.gov This epigenetic silencing suggests that in some contexts, FES may act as a tumor suppressor. nih.govnih.gov

Alternative Splicing and Isoforms

The human FES gene undergoes alternative splicing, giving rise to multiple protein isoforms. nih.govmedchemexpress.com This process contributes to the functional complexity of c-Fes/Fps by generating distinct protein variants that may have different localizations, interaction partners, and regulatory properties.

Studies in myeloid leukemia cells have revealed a correlation between the expression of specific c-Fes/Fps protein isoforms and the cellular differentiation state. nih.govresearchgate.net An undifferentiated, or "blast," phenotype is associated with the expression of p93, p74, and p70 isoforms. nih.govresearchgate.net In contrast, more differentiated myeloid cells exhibit two additional immunoreactive proteins, p67 and p62. nih.govresearchgate.net The generation of these smaller isoforms is due to the deletion of one or more exons in the c-fes mRNA, which results in the truncation of conserved domains such as the F-BAR/CDC15 and SH2 domains, while the kinase domain remains intact. nih.govresearchgate.net It is hypothesized that this alternative splicing is a mechanism to direct the c-Fes/Fps kinase domain to different subcellular locations and substrates, thereby modulating its function during myeloid cell differentiation. nih.govresearchgate.net

The National Center for Biotechnology Information (NCBI) has documented several transcript variants for the human FES gene, which encode for different protein isoforms.

Isoform NameNCBI Accession Number (Protein)Key Features
Isoform 1 (canonical)NP_001996.1Full-length protein.
Isoform 2NP_001137255.1Lacks an internal segment compared to isoform 1.
Isoform 3NP_001137256.1Has a shorter C-terminus and an incomplete SH2 domain compared to isoform 1.
Isoform 4NP_001137257.1Differs in the C-terminus compared to isoform 1.

Subcellular Distribution and Dynamic Localization

The functional activity of c-Fes/Fps is tightly regulated by its subcellular localization. The protein is dynamically distributed throughout various cellular compartments, and its location can change in response to cellular signals.

Cytoplasmic and Cytoskeletal Localization

In its inactive state, c-Fes/Fps is generally found distributed throughout the cytosol. wikipedia.org However, upon activation, it can associate with cytoskeletal elements. Specifically, c-Fes/Fps has been shown to bind to microtubules. wikipedia.org This interaction is dependent on the activation of its kinase activity. wikipedia.org

Membrane Association (Plasma Membrane, Focal Adhesions, Cell-Cell Contacts)

c-Fes/Fps is known to associate with the plasma membrane, a critical location for its involvement in signal transduction pathways originating from cell surface receptors. wikipedia.org It is also found at specialized adhesion structures, including focal adhesions and cell-cell contacts. wikipedia.org In epithelial cells, c-Fes/Fps has been observed to shuttle between focal adhesions and cell-cell contacts. wikipedia.org Its recruitment to the lateral cell membrane in polarized epithelial cells is facilitated by its interaction with phosphorylated Ezrin (EZR). wikipedia.org

Intracellular Compartments (Golgi Apparatus, Cytoplasmic Vesicles)

Beyond the cytoplasm and plasma membrane, c-Fes/Fps has a distinct presence in intracellular compartments, notably the Golgi apparatus and cytoplasmic vesicles. wikipedia.orgnih.gov Studies have shown that c-Fes/Fps colocalizes with markers of the trans-Golgi network. nih.gov This localization is disrupted by brefeldin A, a fungal metabolite that disassembles the Golgi apparatus, further confirming its association with this organelle. nih.gov The presence of c-Fes/Fps in cytoplasmic vesicles suggests a role in vesicular trafficking. wikipedia.orgnih.gov

Shuttling Mechanisms between Cellular Locations

The dynamic localization of c-Fes/Fps implies the existence of active shuttling mechanisms that transport the protein between different cellular compartments. While the precise molecular details of these mechanisms are still being fully elucidated, the differential localization of its various isoforms suggests a key regulatory role for alternative splicing in this process. nih.govresearchgate.net The presence of distinct protein domains in different isoforms likely dictates their interaction with specific adaptor or transport proteins, thereby directing them to different subcellular sites. For instance, the truncation of protein-protein interaction domains in some isoforms may alter their ability to bind to anchoring proteins at specific locations, leading to a redistribution within the cell. nih.govresearchgate.net

Cellular LocationKey Findings
Cytoplasm/Cytoskeleton Diffusely localized in the cytoplasm when inactive; associates with microtubules upon activation. wikipedia.org
Plasma Membrane Found at the plasma membrane, focal adhesions, and cell-cell contacts. wikipedia.org
Golgi Apparatus Colocalizes with trans-Golgi network markers. nih.gov
Cytoplasmic Vesicles Present in cytoplasmic vesicles, suggesting a role in vesicular transport. wikipedia.orgnih.gov

Physiological Roles and Biological Functions of Proto Oncogene Protein C Fes/fps

Regulation of Cell Proliferation, Growth, and Survival

The c-Fes/Fps protein is a significant modulator of cell proliferation, growth, and survival, acting as a downstream effector in various signaling cascades. It is implicated in the cellular response to several hematopoietic growth factors, including granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-3 (IL-3). nih.govnih.govembopress.org Upon stimulation by these factors, c-Fes/Fps becomes tyrosine phosphorylated and its kinase activity is induced. nih.gov This activation is part of a larger signaling network that governs the proliferation and differentiation of myeloid progenitor cells. nih.govembopress.org

Furthermore, c-Fes/Fps has demonstrated a crucial anti-apoptotic function, particularly during the differentiation of myeloid cells. nih.govnih.gov Studies have shown that inhibiting c-Fes/Fps expression in myeloid leukemia cells undergoing induced differentiation leads to premature cell death through apoptosis. nih.gov This suggests that c-Fes/Fps is essential for the survival of these cells as they mature. nih.gov The protein's role in cell survival is linked to its ability to transduce signals that prevent the activation of programmed cell death pathways. nih.gov

Interestingly, the influence of c-Fes/Fps on cell proliferation can be context-dependent. While historically considered a proto-oncogene with the potential to promote cell proliferation, recent studies have indicated that it can also have growth-suppressive functions in certain cancers, such as colorectal and osteosarcoma cells. nih.govnih.gov This dual role highlights the complexity of c-Fes/Fps signaling and its dependence on the specific cellular environment and signaling network.

Cell ProcessKey FindingsReferences
Proliferation Mediates signals from hematopoietic growth factors like GM-CSF and IL-3 to stimulate myeloid progenitor cell proliferation. nih.govnih.govembopress.org
Growth Can have both growth-promoting and growth-suppressive effects depending on the cell type and context. nih.govnih.gov
Survival Exerts an essential anti-apoptotic effect during granulocytic differentiation, promoting cell survival. nih.govnih.gov

Orchestration of Cell Differentiation

The c-Fes/Fps protein is a key player in directing the differentiation of various cell lineages, most notably in the hematopoietic and nervous systems. nih.gov Its expression pattern and functional activity are tightly linked to the maturation of specific cell types.

Myelopoiesis and Granulocyte/Macrophage Differentiation

The c-Fes/Fps protein is highly expressed in cells of the myeloid lineage and plays a critical role in their differentiation. nih.govnih.gov It is considered a key signaling molecule in myelopoiesis, the process of generating mature myeloid cells. nih.gov The expression of c-Fes/Fps is particularly prominent in both immature and differentiated granulocytes and macrophages. nih.gov

Research has shown that the activation of c-Fes/Fps can be a potent inducer of terminal macrophage differentiation. For instance, introducing a constitutively active form of Fes into myeloid progenitor cells can trigger their development into fully differentiated macrophages. nih.gov This process is mediated through the activation of lineage-specific transcription factors. nih.gov

Furthermore, c-Fes/Fps is implicated in the signaling pathways of cytokines that drive myeloid differentiation, such as GM-CSF. nih.govnih.gov Its involvement is thought to be crucial for the proper maturation of granulocytes and macrophages. nih.gov The protein appears to regulate lineage commitment at the level of multipotent and bipotential progenitor cells, influencing the output of granulocytes and monocytes. researchgate.net

Cell LineageRole of c-Fes/FpsKey Downstream EventsReferences
Myeloid Promotes differentiation into mature myeloid cells.Activation of lineage-specific transcription factors. nih.govnih.govnih.govresearchgate.net
Granulocyte Involved in the maturation process and survival of differentiating cells.Response to GM-CSF signaling. nih.govnih.govnih.gov
Macrophage Potent inducer of terminal differentiation.Activation of transcription factor PU.1. nih.gov

Neurite Outgrowth and Neuronal Development

Beyond its role in the hematopoietic system, c-Fes/Fps is also involved in neuronal development and the promotion of neurite outgrowth. uniprot.orgwikipedia.org The protein is expressed in various neuronal cell types and is thought to contribute to the morphological changes that occur during their differentiation. nih.govnih.gov

In response to nerve growth factor (NGF) signaling, c-Fes/Fps can promote the extension of neurites, the projections that develop from the cell body of a neuron. uniprot.org This function is linked to the broader role of Fes in regulating cellular morphology. nih.gov While the precise mechanisms are still under investigation, it is clear that c-Fes/Fps is an important component of the signaling pathways that govern neuronal differentiation and the formation of neural networks. nih.gov The expression of Fes in developing neurons suggests a broader biological function for this kinase than was initially understood. nih.gov

Modulation of Cytoskeletal Dynamics and Cell Morphology

A fundamental function of the c-Fes/Fps protein is its ability to influence the organization and dynamics of the cytoskeleton, thereby regulating cell shape and movement. uniprot.orgwikipedia.org This regulatory role extends to both the actin and microtubule networks.

Actin Cytoskeleton Organization

The c-Fes/Fps protein is a key regulator of the actin cytoskeleton. uniprot.orgwikipedia.org It participates in signaling pathways that lead to the reorganization of actin filaments, which is crucial for processes such as cell adhesion, migration, and changes in cell shape. uniprot.orgwikipedia.org The kinase activity of Fes is important for these functions, as it can phosphorylate downstream targets involved in actin dynamics.

Microtubule Assembly and Bundle Formation

In addition to its effects on actin, c-Fes/Fps plays a direct role in the regulation of microtubules. uniprot.orgnih.govnih.gov Research has demonstrated that c-Fes/Fps can bind to tubulin, the building block of microtubules, and promote their assembly into long polymers. nih.govnih.gov This activity is dependent on the kinase function of Fes. nih.gov

Activated c-Fes/Fps has been observed to colocalize with microtubules in cells and can induce the formation of microtubule bundles. nih.govnih.gov This bundling activity is associated with the Fes/CIP4 homology (FCH) domain of the protein. nih.gov Furthermore, c-Fes/Fps has been implicated in microtubule nucleation, the initial step in the formation of new microtubules. nih.gov Studies in Fes-deficient cells have shown defects in microtubule organization, highlighting the critical role of this kinase in maintaining the integrity and dynamics of the microtubule cytoskeleton. nih.gov These regulatory functions of c-Fes/Fps on microtubules are thought to be essential for the morphological changes that occur during the differentiation of myeloid and neuronal cells. nih.govnih.gov

Cytoskeletal ComponentRole of c-Fes/FpsKey FindingsReferences
Actin Cytoskeleton Regulates organization and dynamics.Involved in cell adhesion, migration, and shape changes. uniprot.orgwikipedia.org
Microtubules Promotes assembly and bundle formation.Binds to tubulin, induces polymerization, and is involved in nucleation. uniprot.orgnih.govnih.govnih.gov

Cell Shape and Polarity Regulation

Proto-oncogene protein c-Fes/Fps is implicated in the intricate control of cell architecture, including shape and the establishment of polarity, which are fundamental for directed cell movement and function. wikipedia.org Research on bone marrow-derived mast cells (BMMCs) has shown that the absence of Fes leads to a notable reduction in cell polarization following stimulation with Stem Cell Factor (SCF). nih.gov While Fes-deficient BMMCs initially spread out, they fail to acquire the polarized morphology necessary for directional migration. nih.gov The reintroduction of Fes into these cells successfully restores this polarization defect, highlighting its direct role in organizing the cellular structure for motility. nih.gov This function is linked to its ability to influence the actin cytoskeleton, a network of protein filaments essential for maintaining cell shape. wikipedia.orgdrugbank.com

Control of Cell Adhesion and Migration

c-Fes/Fps acts as a key modulator in the complex signaling networks that control how cells adhere to surfaces and migrate. It is involved in signaling downstream of various growth factor and cytokine receptors, translating external cues into cellular action. nih.gov Its functions are integral to processes ranging from developmental biology to the immune response and wound healing. wikipedia.org

Cell Attachment and Spreading

The protein plays a nuanced role in the attachment of cells to the extracellular matrix and their subsequent spreading. Studies using Fes-deficient mast cells have revealed that these cells display elevated levels of β1 integrin-mediated cell adhesion and spreading on fibronectin when stimulated with SCF. nih.gov This suggests that a normal function of Fes is to moderate adhesion, preventing cells from becoming too tightly anchored, which would impede movement. Restoring Fes expression in these cells reverses the excessive spreading, confirming its regulatory role in the initial stages of cell-matrix interaction. nih.gov

Regulation of Cell Motility and Chemotaxis

c-Fes/Fps is a critical component in the machinery that drives cell motility and chemotaxis—the directed movement of cells along a chemical gradient. wikipedia.org In endothelial cells, fibroblast growth factor-2 (FGF-2) activates Fes, which leads to the formation of lamellipodia (thin, sheet-like protrusions at the leading edge of a migrating cell) and subsequent chemotaxis. nih.gov Conversely, in mast cells, the absence of Fes results in defective chemotaxis in response to SCF. nih.gov Similarly, in the context of inflammation, Fes-knockout mice exhibit increased transendothelial migration of leukocytes, suggesting that Fes normally helps to regulate and restrain this process. nih.gov This indicates that the role of Fes in motility can be context-dependent, either promoting or restraining movement depending on the cell type and signaling environment. nih.govnih.govnih.gov

Table 1: Research Findings on c-Fes/Fps in Cell Motility and Chemotaxis

Cell TypeStimulusObservation in Fes-Deficient/Knockout ModelsConclusion
Mast CellsStem Cell Factor (SCF)Defective chemotaxisFes is required for SCF-induced directional migration. nih.gov
LeukocytesLipopolysaccharide (LPS)Increased rates of transendothelial migrationFes negatively regulates leukocyte extravasation during inflammation. nih.gov
Endothelial CellsFibroblast Growth Factor-2 (FGF-2)N/A (Study focused on activation)FGF-2 activates Fes, leading to lamellipodium formation and chemotaxis. nih.gov

Cell-Cell Adhesion and Cell Scattering

Beyond cell-matrix interactions, c-Fes/Fps is also involved in regulating the connections between adjacent cells. A key finding implicates Fes in the process of cell scattering, where tight clusters of epithelial cells break apart and migrate as individual cells. This process is induced by hepatocyte growth factor (HGF). nih.gov Research has shown that an interaction between Fes and a protein called Ezrin at cell-cell contacts is essential for HGF-induced cell scattering. nih.gov This finding suggests that Fes is a crucial element in the crosstalk between cell-cell and cell-matrix adhesion systems, coordinating the dissolution of intercellular junctions to allow for cell migration. nih.gov

Roles in Immune Responses

c-Fes/Fps is a significant regulator of the innate immune system, the body's first line of defense against pathogens. wikipedia.orgnih.gov Its expression is prominent in myeloid cells like macrophages and neutrophils, where it modulates inflammatory signaling. nih.govnih.gov

Studies have demonstrated that Fes plays a role in limiting the inflammatory response to bacterial endotoxins like lipopolysaccharide (LPS). nih.govfrontiersin.org In macrophages lacking Fes, exposure to LPS leads to prolonged activation of the NF-κB signaling pathway and increased secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov This is due, at least in part, to defective internalization of Toll-like receptor 4 (TLR4), the receptor for LPS. nih.gov By promoting TLR4 downregulation, Fes acts as a brake on the inflammatory cascade, preventing an overactive and potentially damaging immune reaction. nih.gov

Furthermore, Fes influences the recruitment of leukocytes to sites of inflammation. nih.gov Mice lacking Fes show increased leukocyte adherence to blood vessel walls and higher rates of migration into inflamed tissues. nih.gov This suggests that Fes helps to fine-tune the process of leukocyte extravasation, ensuring an appropriate level of immune cell infiltration. nih.govfrontiersin.org

Table 2: Research Findings on c-Fes/Fps in Immune Cell Function

Cell TypeStimulus/ContextObservation in Fes-Null/Knockout ModelsMechanism/Conclusion
MacrophagesLipopolysaccharide (LPS)- Prolonged IκB-α degradation- Increased p65 phosphorylation- Defective TLR4 internalization- Elevated TNF-α secretionFes modulates the innate immune response by regulating the internalization and downregulation of the TLR4 receptor complex. nih.gov
Leukocytes/NeutrophilsLocalized LPS challenge- Increased adherence to venules- Increased transendothelial migration- Prolonged surface expression of PSGL-1Fes negatively regulates leukocyte recruitment and extravasation during inflammation. nih.gov
Mast CellsFCER1 receptor activationN/AFes acts downstream of the FCER1 receptor, playing a role in mast cell signaling. drugbank.com

Innate Immunity Modulation

The c-Fes/Fps kinase is a significant regulator of the innate immune system, the body's first line of defense against pathogens. nih.govwikipedia.org Its role is particularly prominent in myeloid cells like macrophages and neutrophils. nih.gov Fes/Fps has been identified as an innate intracellular immune checkpoint, serving to limit immune activation to maintain homeostasis. biorxiv.org

Research indicates that Fes/Fps modulates the innate immune response of macrophages to lipopolysaccharide (LPS), a component of gram-negative bacteria. nih.gov It achieves this, in part, by regulating the internalization and downregulation of the Toll-like receptor 4 (TLR4) complex, which is essential for recognizing LPS. nih.gov In the absence of Fes/Fps, macrophages exhibit prolonged LPS-induced degradation of IκBα, an inhibitor of the NF-κB transcription factor, and increased phosphorylation of the p65 subunit of NF-κB. nih.gov This leads to elevated secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and a hyperinflammatory phenotype. nih.govnih.gov Consequently, mice lacking Fes/Fps are hypersensitive to systemic LPS challenges. nih.govnih.govnih.gov

Fes/Fps also influences leukocyte recruitment and extravasation during inflammation. nih.govcncb.ac.cn Studies using Fes/Fps-knockout mice revealed increased leukocyte adherence to blood vessel walls and higher rates of migration into tissues in response to inflammatory stimuli. nih.govcncb.ac.cn This was associated with the prolonged expression of the selectin ligand PSGL-1 on neutrophils, suggesting Fes/Fps is crucial for the timely regulation of leukocyte adhesion molecules. nih.gov Furthermore, Fes/Fps is implicated in signaling pathways for various cytokines, including granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukins, which are vital for orchestrating immune responses. nih.govembopress.org

Key FindingCellular ContextImplication in Innate ImmunityReference
Regulates TLR4 internalization and NF-κB activationMacrophagesModulates response to bacterial endotoxin (B1171834) (LPS) and controls pro-inflammatory cytokine release. nih.gov
Acts as an innate intracellular immune checkpointMacrophagesLimits immune activation to prevent excessive inflammation. biorxiv.org
Regulates leukocyte recruitment and extravasationNeutrophilsControls the migration of immune cells to sites of inflammation. nih.govcncb.ac.cn
Downregulates TNF-α secretionMacrophagesPrevents hyperinflammatory responses. nih.govnih.gov

Mast Cell Degranulation and Activation

Fes/Fps plays a crucial, yet complex, role in regulating the activation and degranulation of mast cells, which are key players in allergic reactions and innate immunity. wikipedia.orgjensenlab.org It is involved in signaling downstream of the high-affinity IgE receptor, FcεRI, and the c-Kit receptor, both of which are critical for mast cell function. nih.govashpublications.orgnih.gov

Upon aggregation of FcεRI by antigens, both Fes/Fps and the related kinase Fer show increased kinase activity. nih.gov This activation is dependent on the Src family kinase Lyn but not on Syk or Fyn. nih.gov Activated Fes/Fps participates in a pathway that ultimately limits mast cell degranulation. nih.gov It phosphorylates the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) of the Platelet-Endothelial Cell Adhesion Molecule 1 (PECAM-1). nih.gov This phosphorylation leads to the recruitment of phosphatases like SHP-1 and SHP-2, which dampen the activating signals, thereby preventing an exaggerated degranulation response, especially at low antigen concentrations. nih.gov Mast cells lacking Fes/Fps kinase activity exhibit an exaggerated degranulation response. nih.gov

Fes/Fps is also a component of the signaling cascade initiated by Stem Cell Factor (SCF) binding to its receptor, c-Kit. ashpublications.orgnih.gov SCF induces the transient tyrosine phosphorylation of Fes and its recruitment to the c-Kit receptor. nih.gov While not essential for signaling to Akt and Erk kinases, Fes is required for sustained p38 MAP kinase activation, which is important for various cellular responses. nih.gov This kinase also regulates the crosstalk between c-Kit and β1 integrins to control mast cell adhesion, spreading, and migration. nih.gov

Receptor PathwayFes/Fps FunctionDownstream EffectReference
FcεRI (High-affinity IgE receptor)Phosphorylates PECAM-1 ITIMsLimits mast cell degranulation by recruiting inhibitory phosphatases. nih.gov
c-Kit (Stem Cell Factor receptor)Sustains p38 MAP kinase activationRegulates cell adhesion, spreading, and chemotaxis. nih.gov
c-Kit (in Mast Cell Leukemias)Participates in signaling of constitutively active c-KitImplicated in the pathology of mast cell leukemias. ashpublications.org

Inflammatory Processes

Beyond its role in the initial innate immune response, Fes/Fps is a key regulator of broader inflammatory processes. nih.gov Its expression in macrophages and endothelial cells places it at the center of the cellular events that characterize inflammation. nih.gov The protein kinase is involved in signaling pathways that control the production of inflammatory mediators and the movement of leukocytes to inflamed tissues. nih.govnih.gov

Studies have demonstrated that Fes/Fps is crucial for regulating the local inflammatory response to challenges like LPS. nih.gov A lack of Fes/Fps leads to an overproduction of the pro-inflammatory cytokine TNF-α by macrophages, contributing to increased sensitivity to endotoxin. nih.govnih.gov The mechanism involves the downregulation of TLR4 and subsequent NF-κB activation. nih.gov By controlling these pathways, Fes/Fps helps to resolve inflammation and prevent excessive tissue damage.

Fes/Fps also governs the physical process of leukocyte migration from the bloodstream into tissues. nih.govcncb.ac.cn In Fes/Fps-knockout mice subjected to localized inflammation, there is increased adherence of leukocytes to the inner walls of venules and a higher degree of transendothelial migration. nih.gov This suggests that Fes/Fps normally acts to put the brakes on leukocyte extravasation, ensuring a properly controlled inflammatory response. nih.govcncb.ac.cn

Involvement in Angiogenesis and Vascular Biology

Proto-oncogene protein c-Fes/Fps is intrinsically expressed in vascular endothelial cells and plays a direct role in the regulation of angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govnih.gov Its expression is observed in angioblasts of early yolk sac blood islands and mature vascular endothelial cells. nih.gov

Transgenic mice engineered to express a constitutively active, myristoylated form of human Fes/Fps exhibit widespread hypervascularity, which progresses to the formation of hemangiomas (benign tumors of blood vessels). nih.gov This indicates that Fes/Fps activation is sufficient to promote angiogenesis. nih.gov The increased vascularity in these mice is attributed to a higher number of secondary vessels. nih.gov

The pro-angiogenic effect of Fes/Fps is linked to its role in mediating cellular responses to key angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). nih.govnih.gov Activated Fes/Fps enhances the sensitivity of endothelial cells to VEGF and PDGF signaling. nih.govnih.gov This hypersensitization is believed to contribute to excessive angiogenic signaling, leading to the hypervascular phenotype observed in transgenic models. nih.gov Therefore, Fes/Fps represents a significant signaling molecule in the complex network that governs blood vessel development and remodeling. nih.govnih.gov

Regulation of Vesicular Trafficking

Fes/Fps is implicated in the regulation of vesicular trafficking, the process by which cells transport molecules within membrane-enclosed vesicles. wikipedia.orgnih.gov This function is suggested by its distinct subcellular localization. nih.govnih.gov

Confocal fluorescence microscopy has shown that while Fes/Fps can be found diffusely in the cytoplasm, it also accumulates in a perinuclear region consistent with the Golgi apparatus, specifically co-localizing with markers of the trans-Golgi network (TGN). nih.govnih.gov The localization of Fes/Fps to the Golgi is disrupted by brefeldin A, a fungal metabolite known to perturb the Golgi apparatus. nih.gov

Further studies have demonstrated that Fes/Fps co-localizes with several Rab proteins, which are key regulators of vesicular transport between different subcellular compartments. nih.gov Fes/Fps has been found in vesicles associated with Rab proteins involved in both endocytosis (Rab5B and Rab7) and exocytosis (Rab1A and Rab3A). nih.gov This broad association suggests that Fes/Fps may play a general role in regulating the movement of vesicles along both the endocytic and exocytic pathways in cells with prominent secretory functions. nih.govnih.gov

Compound and Protein List

NameType
Proto-oncogene protein c-Fes/FpsProtein (Tyrosine Kinase)
FerProtein (Tyrosine Kinase)
Lipopolysaccharide (LPS)Molecule (Endotoxin)
Toll-like receptor 4 (TLR4)Protein (Receptor)
IκBαProtein (Inhibitor)
NF-κB (p65 subunit)Protein (Transcription Factor)
Tumor Necrosis Factor-alpha (TNF-α)Protein (Cytokine)
PSGL-1Protein (Adhesion Molecule)
Granulocyte-macrophage colony-stimulating factor (GM-CSF)Protein (Cytokine)
Interleukin-3 (IL-3)Protein (Cytokine)
Interleukin-4 (IL-4)Protein (Cytokine)
Interleukin-6 (IL-6)Protein (Cytokine)
Interleukin-11 (IL-11)Protein (Cytokine)
FcεRIProtein (Receptor)
c-KitProtein (Receptor Tyrosine Kinase)
LynProtein (Tyrosine Kinase)
SykProtein (Tyrosine Kinase)
FynProtein (Tyrosine Kinase)
Platelet-Endothelial Cell Adhesion Molecule 1 (PECAM-1)Protein (Adhesion Molecule)
SHP-1Protein (Phosphatase)
SHP-2Protein (Phosphatase)
Stem Cell Factor (SCF)Protein (Growth Factor)
AktProtein (Kinase)
ErkProtein (Kinase)
p38 MAP kinaseProtein (Kinase)
β1 integrinsProtein (Receptor)
Vascular Endothelial Growth Factor (VEGF)Protein (Growth Factor)
Platelet-Derived Growth Factor (PDGF)Protein (Growth Factor)
Brefeldin AMolecule (Fungal Metabolite)
Rab proteins (Rab1A, Rab3A, Rab5B, Rab7)Protein (G-protein)

Signaling Pathways and Molecular Interactions Mediated by Proto Oncogene Protein C Fes/fps

Upstream Receptor Activation and Ligand-Mediated Signaling

The c-Fes/Fps protein-tyrosine kinase is implicated in signaling pathways triggered by several hematopoietic growth factors, including granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-3 (IL-3). nih.govnih.govbohrium.com These cytokines stimulate the proliferation and differentiation of myeloid progenitor cells. nih.govnih.gov Both GM-CSF and IL-3 induce the tyrosine phosphorylation and increase the kinase activity of the c-Fes/Fps proto-oncogene product, p92c-fes. nih.govnih.govmerckmillipore.com This activation occurs in cell lines, such as the human erythroleukemia cell line TF-1, which depend on these cytokines for growth. nih.govnih.gov

Notably, the receptors for GM-CSF and IL-3 lack intrinsic kinase domains but share a common beta subunit. nih.govnih.govmerckmillipore.com Research has shown that GM-CSF induces a physical association between p92c-fes and the beta chain of the GM-CSF receptor. nih.govnih.gov This suggests that c-Fes/Fps acts as a signal transducer for multiple hematopoietic growth factors that utilize this common receptor subunit. nih.govnih.gov The activation of Fes by cytokines is a key step in regulating the proliferation, differentiation, and functional responses of myeloid cells. nih.gov Fes has also been shown to associate with other cytokine receptors, such as those for IL-4 and receptors containing the gp130 subunit. ashpublications.org

Receptor/LigandKey Interaction with c-Fes/FpsDownstream Effect
GM-CSF ReceptorPhysical association with the common beta subunit.Induction of c-Fes/Fps tyrosine phosphorylation and kinase activity.
IL-3 ReceptorInduction of c-Fes/Fps tyrosine phosphorylation and kinase activity via the common beta subunit.Mediates proliferation and differentiation of myeloid progenitor cells.
IL-4 ReceptorAssociation with the receptor complex.Contributes to IL-4 signaling pathways.

In mast cells, c-Fes/Fps is activated downstream of the high-affinity IgE receptor, FCER1. ashpublications.orgresearchgate.net Aggregation of FCER1 by multivalent antigens leads to a rapid increase in the phosphorylation and activation of both Fes and the related kinase Fer. ashpublications.orgnih.gov This activation is dependent on the Src family kinase, Lyn, but occurs independently of Syk and Fyn. nih.gov

Once activated, Fes/Fps participates in a pathway that limits mast cell activation. nih.gov Activated Fes/Fps can phosphorylate the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) of Platelet-Endothelial Cell Adhesion Molecule 1 (PECAM-1). nih.gov This phosphorylation of PECAM-1, in cooperation with Lyn, leads to the activation of the phosphatases SHP-1 and SHP-2, which in turn function to limit mast cell degranulation, particularly at low antigen dosages. researchgate.netnih.gov The SH2 domain of Fes is crucial for its recruitment to the activated FCER1 receptor complex. researchgate.netnih.gov

The c-Kit receptor, a protein-tyrosine kinase activated by its ligand Stem Cell Factor (SCF), is essential for mast cell development and function. ashpublications.orgnih.gov The c-Fes/Fps kinase is a key component of the c-Kit signaling pathway in both normal and leukemic mast cells. ashpublications.orgnih.gov Upon SCF-induced activation of c-Kit, both Fes and Fer rapidly associate with the receptor, leading to their increased tyrosine phosphorylation. ashpublications.org

The interaction between Fes and c-Kit is potentially mediated by the direct binding of the Fes SH2 domain to a phosphorylated juxtamembrane region of the activated KIT receptor. nih.govaacrjournals.org Interestingly, even a kinase-dead version of Fes becomes phosphorylated following c-Kit activation, which points to the involvement of an upstream kinase, identified as the Src family kinase Fyn. ashpublications.orgnih.gov In mast cells, Fes signaling downstream of c-Kit is important for regulating cell adhesion, spreading, polarization, and chemotaxis. nih.gov Specifically, Fes-deficient mast cells show defects in SCF-induced motility. nih.gov Fes is also an essential effector for the proliferation signal of oncogenic KIT mutants, such as KITD816V, found in mastocytosis and other hematologic neoplasms. ashpublications.orgnih.gov

Upstream ActivatorFes InteractionKey Downstream Functions
Stem Cell Factor (SCF)Recruited to activated KIT receptor, likely via SH2 domain. nih.govaacrjournals.orgRegulates mast cell adhesion, polarization, and motility. nih.gov
Oncogenic KIT mutants (e.g., KITD816V)Phosphorylated and activated downstream of mutant KIT. ashpublications.orgnih.govEssential for mutant KIT-dependent cell proliferation. ashpublications.orgnih.gov

The FMS-like tyrosine kinase 3 (FLT3) receptor is frequently mutated in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) being a common activating mutation associated with poor prognosis. researchgate.netyoutube.com The c-Fes kinase has been identified as a critical downstream signaling partner for FLT3-ITD in AML. researchgate.netplos.orgnih.gov

The proto-oncogene protein c-Fes/Fps has been implicated in signaling downstream of various growth factor receptors. ucla.edu Research indicates that Fibroblast Growth Factor-2 (FGF-2) activates Fes. nih.gov This activation suggests a role for Fes in mediating the cellular responses to FGF signaling, which are known to be involved in processes such as angiogenesis and cell proliferation. nih.gov

The c-Fes kinase is expressed in several neuronal cell types and plays a role in neuronal differentiation. nih.gov In PC12 cells, a model for neuronal differentiation, Fes cooperates with Nerve Growth Factor (NGF) to accelerate neurite outgrowth. nih.gov Short-term treatment with NGF enhances the tyrosine phosphorylation of Fes, indicating that it is regulated by the NGF receptor, TrkA. nih.gov

The Fes-mediated enhancement of NGF-induced differentiation requires its kinase activity. nih.gov This effect is dependent on the phosphatidylinositol 3-kinase (PI3K) pathway, as it can be blocked by PI3K inhibitors like wortmannin (B1684655) and LY294002. nih.gov However, it appears to be independent of the Ras-Erk pathway. nih.gov These findings suggest that Fes contributes to the morphological differentiation of neuronal cells by amplifying NGF signaling through a PI3K-dependent mechanism. nih.gov

GM-CSF and IL-3 Signaling Pathways

The proto-oncogene protein c-Fes/Fps is a non-receptor protein-tyrosine kinase implicated in the signaling pathways of several hematopoietic growth factors, including granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-3 (IL-3) nih.govembopress.orgnih.gov. These cytokines are crucial for stimulating the proliferation and differentiation of myeloid progenitor cells nih.govembopress.orgnih.govbohrium.com. GM-CSF and IL-3 exhibit a significant overlap in their target cell specificity and functional effects, inducing nearly identical patterns of protein-tyrosine phosphorylation in certain cell lines nih.govembopress.orgnih.gov. This overlap is partly because their receptor complexes share a common beta subunit nih.govembopress.orgnih.govbohrium.com.

Research has demonstrated that both GM-CSF and IL-3 induce the tyrosine phosphorylation and subsequent activation of the kinase activity of the c-Fes/Fps protein (p92c-fes) nih.govembopress.orgbohrium.com. This activation occurs in hematopoietic cell lines, such as the human erythroleukemia cell line TF-1, which depends on these cytokines for growth nih.govembopress.orgnih.gov. These findings position c-Fes/Fps as a key signal transducer that operates downstream of the common beta chain of the GM-CSF and IL-3 receptors, mediating the cellular responses to these growth factors nih.govnih.gov.

Direct Protein-Protein Interactions

Interaction with Receptor Subunits (e.g., GM-CSF Receptor Beta Chain)

A direct physical link has been established between c-Fes/Fps and the cytokine receptor machinery. Specifically, GM-CSF stimulation induces a physical association between the p92c-fes protein and the beta chain of the GM-CSF receptor nih.govembopress.orgnih.govbohrium.commerckmillipore.com. This interaction is a critical event that couples the receptor to downstream intracellular signaling cascades. The shared nature of this beta subunit among the receptors for GM-CSF, IL-3, and IL-5 suggests that c-Fes/Fps is a common signaling component for this family of hematopoietic cytokines nih.govnih.govmerckmillipore.com.

Interaction with Adaptor Proteins and Scaffolds (e.g., BCR, TRIM28, EZR, MS4A2/FCER1B, HCLS1/HS1, p130Cas, HEF1)

The c-Fes/Fps kinase interacts with a variety of adaptor and scaffolding proteins to orchestrate complex signaling networks. These interactions are often mediated by its specific domains, such as the SH2 domain, which binds to phosphorylated tyrosine residues on target proteins nih.govgenecards.org.

BCR: The c-Fes/Fps kinase forms a stable protein complex with the product of the Breakpoint Cluster Region (BCR) gene nih.govwikipedia.orgtandfonline.com. This association involves the SH2 domain of Fes and a binding domain within the N-terminal region of Fes nih.govtandfonline.com. Upon interaction, Fes phosphorylates BCR on its tyrosine residues nih.govtandfonline.comnih.gov.

TRIM28: Activated c-Fes/Fps interacts with the Tripartite Motif Containing 28 (TRIM28) protein via its coiled-coil domain genecards.org. Fes is also known to phosphorylate TRIM28 uniprot.org.

EZR: c-Fes/Fps is recruited to the lateral cell membrane in polarized epithelial cells through an interaction with phosphorylated Ezrin (EZR) genecards.orguniprot.org. This interaction is mediated by the Fes SH2 domain genecards.org.

MS4A2/FCER1B: c-Fes/Fps interacts with the Membrane Spanning 4-Domains A2 (MS4A2) protein, which is the beta subunit of the high-affinity IgE receptor (FcεRI) genecards.orguniprot.orggenecards.org. This interaction is mediated by the Fes SH2 domain genecards.org.

HCLS1/HS1: The Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1/HS1) protein is another interaction partner for the c-Fes/Fps SH2 domain genecards.org. Fes also phosphorylates HCLS1/HS1 uniprot.org.

p130Cas (BCAR1): The p130 Crk-associated substrate (p130Cas), also known as Breast Cancer Anti-Estrogen Resistance 1 (BCAR1), has been identified as both an SH2 domain ligand and a substrate of Fes wikipedia.orgcollectionscanada.gc.ca.

Below is an interactive data table summarizing these interactions.

Interacting ProteinFes Domain InvolvedOutcome/Context of Interaction
BCR SH2 Domain, N-terminal DomainForms stable complex; Fes phosphorylates BCR nih.govtandfonline.com.
TRIM28 Coiled-coil DomainInteraction with activated Fes; Fes phosphorylates TRIM28 genecards.orguniprot.org.
EZR SH2 DomainBinds to phosphorylated EZR, recruiting Fes to the cell membrane genecards.orguniprot.org.
MS4A2/FCER1B SH2 DomainInteraction with the beta subunit of the high-affinity IgE receptor genecards.orggenecards.org.
HCLS1/HS1 SH2 DomainFes binds to and phosphorylates HCLS1/HS1 genecards.orguniprot.org.
p130Cas (BCAR1) SH2 DomainServes as a ligand and substrate for Fes kinase activity wikipedia.orgcollectionscanada.gc.ca.

Interaction with Cytoskeletal Components (Soluble Tubulin, Microtubules)

c-Fes/Fps plays a role as a regulator of the tubulin cytoskeleton, an activity that likely contributes to the morphological changes observed during Fes-induced cellular differentiation nih.govnih.gov. The interaction is multifaceted, with Fes binding to both soluble tubulin and polymerized microtubules through distinct domains nih.govnih.gov. The N-terminal Fes/CIP4 homology (FCH) domain, which is part of a larger F-BAR domain, is involved in the interaction with soluble, unpolymerized tubulin genecards.orgnih.gov. In contrast, a functional SH2 domain is essential for the localization of Fes with polymerized microtubules in vivo nih.govnih.gov. This association with microtubules requires the activation of the Fes kinase uniprot.org. Furthermore, purified c-Fes can efficiently catalyze the tyrosine phosphorylation of tubulin and promote the assembly of tubulin into extensive polymers in vitro nih.govnih.gov.

Downstream Signaling Cascades and Substrate Phosphorylation

Activation of RAS-MAPK Pathway (e.g., GRB2/SOS, ERK-1/2)

The c-Fes/Fps kinase is a key upstream regulator that can couple extracellular signals to the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway nih.govnih.gov. This pathway is a central signaling cascade that controls fundamental cellular processes, including proliferation and differentiation youtube.comyoutube.com.

The activation mechanism involves a multi-step process. The phosphorylation of BCR by Fps/Fes kinases on tyrosine residues creates docking sites for the adaptor protein Growth factor receptor-bound protein 2 (GRB2) nih.govtandfonline.com. GRB2 exists in a complex with Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor for Ras nih.govwikipedia.orgmdpi.com. The Fes-induced association of phosphorylated BCR with the GRB2/SOS complex effectively recruits SOS to the vicinity of Ras at the plasma membrane nih.govtandfonline.com. SOS then facilitates the exchange of GDP for GTP on Ras, converting it to its active state youtube.comwikipedia.org.

Once activated, Ras initiates a downstream phosphorylation cascade that includes the activation of Raf, MEK, and ultimately the Extracellular signal-regulated kinases (ERK-1/2) nih.govyoutube.comyoutube.com. Studies using transforming variants of Fes have shown that their activity leads to elevated ERK and JNK (c-Jun N-terminal kinase) activities nih.gov. The use of a dominant-negative Ras mutant specifically inhibits Fes-induced ERK activation, confirming that this activation occurs exclusively downstream of Ras nih.gov. This demonstrates that Fes utilizes the BCR-GRB2/SOS axis to activate the Ras-MAPK signaling pathway, providing a clear link between the cytoplasmic tyrosine kinase and this critical downstream cascade nih.gov.

PI3K Pathway Engagement

The proto-oncogene protein c-Fes/Fps is implicated in signaling cascades that engage the Phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for a variety of cellular functions, including cell growth, proliferation, and survival. nih.govnamiki-s.co.jp Research has demonstrated that c-Fes can contribute to the morphological differentiation of neuronal cells by amplifying signaling through the PI3K pathway. nih.gov In PC12 cells, which are a model for neuronal differentiation, expression of c-Fes accelerates neurite outgrowth induced by nerve growth factor (NGF). nih.gov This acceleration is dependent on the kinase activity of Fes and can be blocked by inhibitors of PI3K, such as wortmannin and LY294002, indicating that PI3K activation is a critical downstream event in Fes-mediated enhancement of NGF signaling. nih.gov Short-term treatment with NGF also leads to the enhanced tyrosine phosphorylation of Fes, suggesting that Fes is regulated by the NGF receptor. nih.gov This places c-Fes as a key intermediary that links NGF receptor activation to the PI3K pathway, thereby promoting neuronal differentiation. nih.gov

STAT Pathway Modulation

Proto-oncogene protein c-Fes/Fps has been shown to be a potent modulator of the Signal Transducer and Activator of Transcription (STAT) pathway. nih.govbiologists.com Specifically, c-Fes directly activates STAT3 through tyrosine phosphorylation. nih.gov This activation has been observed in various cellular contexts, including in response to cytokine stimulation. nih.govbiologists.com For instance, upon stimulation with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), c-Fes is activated and forms a complex with STAT3, leading to the enhanced DNA-binding activity and tyrosine phosphorylation of STAT3. biologists.com The interaction between c-Fes and STAT3 is not dependent on the kinase activity of c-Fes; however, the subsequent activation of STAT3 is kinase-dependent. biologists.com

In addition to STAT3, c-Fes has also been observed to induce the tyrosine phosphorylation of STAT5, although this activation appears to be more modest compared to its effect on STAT3 in some experimental systems. nih.gov The potent activation of STAT3 by c-Fes suggests a cooperative role for these two proteins in signaling pathways that promote myeloid differentiation. nih.gov Dysregulation of STAT3 signaling is a feature of Fes knockout mice, further underscoring the role of Fes in the proper regulation of this pathway. sdbonline.org

Interacting ProteinCellular ContextOutcome of Interaction
STAT3Human 293T cells, Sf-9 insect cells, GM-CSF-stimulated TF-1 cellsStrong stimulation of STAT3 DNA binding activity and tyrosine phosphorylation. nih.govbiologists.com
STAT5Human 293T cellsModest activation and tyrosine phosphorylation. nih.gov

JNK Pathway Regulation

The regulation of the c-Jun N-terminal kinase (JNK) pathway by proto-oncogene protein c-Fes/Fps is an area of ongoing investigation, with current research suggesting a complex interplay. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling network, which is responsive to stress stimuli and plays a role in apoptosis, inflammation, and cell differentiation. imrpress.com While direct regulatory mechanisms of c-Fes on the JNK pathway are not extensively detailed, studies on the closely related Fer kinase provide insights. Fer has been identified as a positive regulator of JNK-mediated cell migration. researchgate.net In Drosophila, Fer interacts with and promotes the activity of the JNK homolog, Basket (Bsk). researchgate.net Although one study in Drosophila suggested that Fes/Fer is not directly regulated by the JNK pathway, a gain-of-function mutant of Fes/Fer could be rescued by a JNK inhibitor, indicating a potential downstream or parallel interaction. rsc.org Loss-of-function mutations in MAP2K4, a kinase upstream of JNK, and mutations in c-Fes have been reported in some cancers, suggesting a potential tumor-suppressor role that may involve the JNK pathway. nih.gov

Phospholipase D (PLD) Signaling

Proto-oncogene protein c-Fes/Fps is involved in signaling pathways that utilize Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a key second messenger. A novel signaling axis involving JAK3, Fes, and PLD2 has been identified in highly proliferative breast cancer cells. sdbonline.org In this pathway, both JAK3 and Fes can significantly enhance the activity of PLD2 through protein-protein interactions. sdbonline.org This interaction is mediated by the SH2 domain of Fes and a specific tyrosine residue on PLD2. sdbonline.org

Furthermore, the product of PLD activity, phosphatidic acid, can in turn enhance the activity of Fes, creating a positive feedback loop that promotes sustained signaling. sdbonline.org This reciprocal activation between Fes and PLD2 contributes to the maintenance of an enhanced proliferative state in cancer cells. sdbonline.org The treatment of cells with exogenous phosphatidic acid has been shown to stimulate Fes activity, lending further support to this positive activation loop.

Cross-talk with Src Family Kinases (e.g., FAK, Src)

Proto-oncogene protein c-Fes/Fps engages in significant cross-talk with members of the Src family of non-receptor tyrosine kinases, including Focal Adhesion Kinase (FAK) and Src itself. This interplay is crucial for regulating cellular processes such as cell migration and focal adhesion dynamics. Research has shown that the activation of Fes can lead to the enhanced, FAK-dependent activation of Src within focal adhesions.

In the context of fibroblast growth factor-2 (FGF-2) signaling in endothelial cells, FGF-2 induces the activation of both Fes and Src. The activation of Fes by FGF-2 is a prerequisite for the subsequent activation of Src and the phosphorylation of its substrates, such as Cas. This Fes-mediated activation of Src promotes the disassembly of focal adhesions, a critical step in cell migration. Downregulation of either Fes or FAK has been shown to diminish the activation of Src in response to FGF-2, highlighting the codependence of these kinases in this signaling pathway. The interaction between FAK and Src forms a binary complex that can phosphorylate numerous downstream substrates, triggering a cascade of intracellular signaling events.

Interacting KinaseSignaling ContextConsequence of Interaction
SrcFGF-2-induced cell migrationFes activation enhances FAK-dependent activation of Src within focal adhesions.
FAKFGF-2-induced cell migrationFes and FAK are both required for the full activation of Src.

Transcriptional Factor Activation (e.g., PU.1)

The expression and activity of proto-oncogene protein c-Fes/Fps are intricately linked with the transcription factor PU.1, a member of the Ets family of transcription factors that is essential for the development of myeloid and lymphoid cells. The promoter of the human c-fes gene contains binding sites for PU.1, and its expression in myeloid cells is regulated by a cooperative effort between PU.1, Sp1, and another novel transcription factor. Mutation of the PU.1 binding site within the c-fes promoter leads to a significant reduction in its transcriptional activity.

Furthermore, PU.1 can transactivate the c-fes promoter in non-myeloid cell lines, demonstrating its direct regulatory role. Beyond the regulation of c-fes expression, activated Fes has been shown to induce the activation of PU.1 itself, suggesting a potential positive feedback loop. This interplay underscores the critical role of the Fes-PU.1 axis in myeloid cell development and function.

Functional Redundancy and Collaboration with Fes-Related (Fer) Kinase

Proto-oncogene protein c-Fes/Fps and the closely related Fes-related (Fer) kinase are the sole members of their subfamily of non-receptor tyrosine kinases and exhibit a significant degree of functional redundancy. This overlap in function is particularly evident in the context of hematopoiesis. While mice deficient in Fes alone show only subtle defects in hematopoiesis, mice lacking the kinase activities of both Fes and Fer display more pronounced hematopoietic abnormalities, providing strong evidence for their redundant roles. researchgate.net

These compound mutant mice are viable but show reduced fertility and defects in hematopoiesis, including elevated levels of circulating neutrophils, erythrocytes, and platelets. Both Fes and Fer are implicated in signaling downstream from various cytokine and growth factor receptors. They share similar biological functions in processes such as mast cell activation and platelet aggregation. sdbonline.org This functional redundancy suggests that Fes and Fer can compensate for each other's absence in certain cellular contexts, ensuring the robustness of the signaling pathways they regulate. researchgate.net

Involvement of Proto Oncogene Protein C Fes/fps in Cellular Pathomechanisms Non Clinical Focus

Mechanisms of Oncogenic Transformation

Historically, c-Fes/Fps was identified as the cellular homolog of viral oncogenes found in avian and feline sarcoma viruses, which are potent inducers of transformation. nih.govwikipedia.orgnih.gov The kinase activity of c-Fes/Fps is essential for its transforming capabilities. wikipedia.org While the normal cellular protein's kinase activity is tightly regulated, mutations or alterations that lead to its constitutive activation can unlock its oncogenic potential. genecards.org

Context-Dependent Transforming Activity

The transforming ability of c-Fes/Fps is not universal and is highly dependent on the cellular context. While retroviral versions of Fes (v-Fes/Fps) can potently transform rodent fibroblasts, the normal human c-Fes/Fps protein, even when overexpressed, does not necessarily lead to transformation in all cell types. nih.gov For instance, high levels of human c-Fes/Fps in NIH 3T3 fibroblasts can induce transformation, an effect that is significantly enhanced by inhibiting tyrosine phosphatases, suggesting that the balance of phosphorylation is critical. embopress.org This indicates that the cellular environment, including the presence of specific substrates and regulatory proteins, dictates the oncogenic or non-oncogenic output of c-Fes/Fps activity.

The transforming potential of c-Fes/Fps is linked to its tyrosine kinase activity. wikipedia.org A recombinant gene where a significant portion of the feline sarcoma virus fes sequence was replaced with human c-fps/fes sequences was capable of transforming NIH 3T3 mouse fibroblasts and resulted in increased phosphotyrosine levels in these cells. nih.gov This demonstrates that a large part of the human c-Fes/Fps protein can functionally substitute for a viral transforming protein. nih.gov

Role in Myeloid Leukemias and Mast Cell Leukemias

c-Fes/Fps is prominently expressed in myeloid hematopoietic cells and plays a role in their differentiation and response to growth factors. nih.govdrugbank.comnih.govresearchgate.net Its involvement in myeloid leukemias is complex. Expression of c-Fes has been observed in myeloid leukemias, while being low or absent in lymphocytic leukemias. nih.gov In some contexts, c-Fes/Fps appears to promote differentiation. For example, transfection of the human c-fes gene into K562 chronic myelogenous leukemia (CML) cells can induce myeloid differentiation. researchgate.net

However, c-Fes/Fps is also implicated in the signaling pathways of hematopoietic growth factors like granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-3 (IL-3), which are crucial for the proliferation of myeloid progenitor cells. nih.govmerckmillipore.com Both GM-CSF and IL-3 can induce the tyrosine phosphorylation and kinase activity of the c-Fes/Fps protein product, p92c-fes, in human erythroleukemia cell lines. nih.govmerckmillipore.com Furthermore, GM-CSF can trigger the physical association of p92c-fes with the beta chain of the GM-CSF receptor, positioning it as a potential signal transducer for these hematopoietic growth factors. nih.gov

In mast cell leukemias, c-Fes/Fps is involved in signaling downstream of the c-Kit receptor tyrosine kinase. ashpublications.org Constitutively activating mutations in c-Kit are common in myeloid and mast cell leukemias. ashpublications.org Upon activation by its ligand, Stem Cell Factor (SCF), or through oncogenic mutations, c-Kit associates with and leads to the tyrosine phosphorylation of both Fes and the related kinase Fer. ashpublications.org In mast cell leukemia cell lines with constitutively active c-Kit, the phosphorylation of Fes and Fer is inhibited by c-Kit inhibitors, highlighting their role in the oncogenic signaling cascade. ashpublications.org

Contribution to Solid Tumor Pathogenesis (e.g., Breast Cancer, Renal Carcinoma, Colorectal Cancer, Follicular T-cell Lymphoma)

The role of c-Fes/Fps in solid tumors is multifaceted, exhibiting both pro-oncogenic and tumor-suppressive functions depending on the cancer type.

Breast Cancer: In the context of the tumor microenvironment in breast cancer, Fes expression in host cells, particularly in vascular endothelial cells and myeloid lineages, correlates with increased tumor growth, metastasis, and circulating tumor cells. nih.gov Fes-deficient host environments show reduced tumor vascularity and fewer tumor-associated macrophages. nih.gov Furthermore, Fes-deficient macrophages are less effective at promoting tumor cell invasion in co-culture experiments. nih.gov This suggests that targeting Fes in the tumor niche could have therapeutic benefits by reducing angiogenesis and the pro-metastatic functions of macrophages. nih.gov Conversely, some studies point towards a tumor suppressor role for Fes in breast epithelial cells. researchgate.net Mouse models have shown that the absence of Fps/Fes leads to a lactation defect and that Fps/Fes is a component of E-cadherin-based adherens junctions in lactating breast epithelial cells. dtic.mil

Renal Carcinoma: In human renal cell carcinoma, c-Fes appears to have a pro-tumorigenic role. nih.gov It is expressed in renal cell carcinoma tissues, and siRNA-mediated downregulation of c-Fes protein inhibits the proliferation of renal carcinoma cell lines. nih.govnih.gov This suggests that reducing c-Fes expression could be a potential therapeutic strategy for this type of cancer. nih.gov Interestingly, the kinase activity of c-Fes may not be essential for this pro-proliferative role, as a kinase-inactive mutant did not inhibit proliferation, hinting at a possible kinase-independent scaffold function. nih.gov

Colorectal Cancer: The function of c-Fes in colorectal cancer is paradoxical, with evidence suggesting it can act as a tumor suppressor. nih.gov While some mutations in the FES kinase domain have been identified in colorectal cancers, these mutations often result in the inactivation, rather than activation, of the kinase. researchgate.net Furthermore, FES expression is often lost in colorectal tumor tissue and cancer cell lines compared to normal colonic epithelium. nih.gov This loss of expression can be due to promoter methylation. nih.gov Re-introduction of Fes into colorectal cancer cell lines has been shown to suppress their growth. genecards.org

Follicular T-cell Lymphoma: In follicular T-cell lymphoma, fusions involving the FES tyrosine kinase gene have been identified, indicating a direct role in the pathogenesis of this disease. nih.govnih.gov These genetic alterations can drive the development of follicular T-cell lymphoma, sometimes in the absence of other common mutations like those in RHOA. nih.gov This highlights the oncogenic potential of dysregulated Fes signaling in the context of T-cell malignancies. nih.govnih.gov

Mechanisms of Oncogenic KIT Signaling

c-Fes/Fps is a key mediator in the signaling pathways of the c-Kit receptor, which is frequently implicated in various cancers. ashpublications.orgnih.gov In mast cells, activation of c-Kit by its ligand, Stem Cell Factor (SCF), leads to the recruitment and phosphorylation of Fes. ashpublications.orgnih.gov This interaction is likely mediated by the direct binding of the Fes SH2 domain to phosphorylated c-Kit. nih.gov

While Fes is not essential for SCF-induced signaling to the Akt and Erk kinases, it is crucial for sustained p38 kinase activation. nih.gov Fes-deficient mast cells exhibit defects in sustained p38 activation, which is linked to altered cell adhesion, spreading, and polarization. nih.gov These cells also show reduced chemotaxis in response to SCF. nih.gov This indicates that Fes regulates the crosstalk between c-Kit and integrins to control cytoskeletal organization and cell motility, processes that are critical in cancer progression. nih.gov In mast cell leukemia cell lines with activating c-Kit mutations, the phosphorylation of Fes is dependent on c-Kit activity, further solidifying its role in oncogenic KIT signaling. ashpublications.org

ComponentRole in Oncogenic KIT SignalingReference
c-Fes/Fps Recruited to activated c-Kit, becomes phosphorylated, and mediates downstream signaling. ashpublications.orgnih.gov
c-Kit Receptor tyrosine kinase that, when activated, initiates the signaling cascade involving c-Fes/Fps. ashpublications.orgnih.gov
Stem Cell Factor (SCF) Ligand for c-Kit, its binding activates the receptor. ashpublications.orgnih.gov
Fyn A Src family kinase that acts as an upstream kinase, phosphorylating Fes upon c-Kit activation. nih.gov
p38 Kinase Sustained activation of this kinase is dependent on Fes signaling and is involved in cell adhesion and motility. nih.gov
Integrins Fes regulates the crosstalk between c-Kit and integrins, affecting cell adhesion and spreading. nih.gov

Hypervascular Phenotypes and Angiogenesis in Disease

c-Fes/Fps plays a direct role in the regulation of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Transgenic mice with a gain-of-function mutation in the human fps/fes gene exhibit widespread hypervascularity and develop multifocal hemangiomas. nih.gov The expression of fps/fes is intrinsic to vascular endothelial cells. nih.gov

The pro-angiogenic effects of Fes are linked to its role in signaling downstream of key angiogenic growth factors. nih.gov Endothelial cells from transgenic mice with activated Fes show hypersensitivity to Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). nih.gov This enhanced sensitization leads to excessive angiogenic signaling, resulting in a hypervascular phenotype characterized by an increased number of larger, disorganized blood vessels with permeability defects. nih.gov These findings establish c-Fes/Fps as a significant regulator of angiogenesis. nih.govnih.gov

Dual Role as a Potential Tumor Suppressor

Contradicting its identity as a proto-oncogene, a growing body of evidence suggests that c-Fes/Fps can also function as a tumor suppressor, particularly in epithelial cancers. nih.govresearchgate.net This duality underscores the complexity of its biological functions, which are highly dependent on the cellular and tissue context.

In a mouse model of breast cancer, the onset of tumors was found to be earlier in mice with either null or kinase-inactivating mutations in fps/fes. researchgate.net This suggests that functional Fps/Fes can delay tumor development in this context. researchgate.net Similarly, in colorectal cancer, Fes expression is often downregulated in tumors, and inactivating mutations have been identified. nih.gov Reintroducing Fes into colorectal cancer cell lines can suppress their growth, supporting its role as a tumor suppressor in this malignancy. genecards.org The mechanism for this tumor-suppressive function may involve the induction of differentiation, as seen in K562 myeloid leukemia cells. researchgate.net This "identity crisis" of c-Fes/Fps as both an oncogene and a tumor suppressor highlights the intricate regulatory networks that govern its activity and downstream effects. researchgate.net

Cancer TypeRole of c-Fes/FpsKey FindingsReference
Breast Cancer Potential Tumor SuppressorEarlier tumor onset in mice with inactive Fes. researchgate.net
Colorectal Cancer Potential Tumor SuppressorInactivating mutations and downregulation of expression in tumors; re-expression suppresses growth. genecards.orgresearchgate.netnih.gov
Myeloid Leukemia (K562) Differentiation InducerTransfection with c-fes induces myeloid differentiation. researchgate.net

Role in Atherosclerosis Pathogenesis

The proto-oncogene protein c-Fes/Fps, a non-receptor tyrosine kinase, has been identified as a significant factor in the complex cellular processes underlying atherosclerosis. nih.govnih.gov Primarily expressed in myeloid cells, including monocytes and macrophages, c-Fes/Fps is implicated in pathways governing inflammation, cell migration, and proliferation, which are central to the development and progression of atherosclerotic plaques. nih.govwikipedia.org

Genome-wide association studies have linked genetic variants on human chromosome 15q26.1, the locus for the FES gene, to an increased risk of coronary artery disease (CAD). nih.gov Research indicates that these risk-associated variants lead to reduced expression of FES in monocytes. nih.govnih.gov This reduction in FES is significant because the protein appears to play a protective role against the development of atherosclerosis. nih.gov

Studies using animal models have demonstrated that the absence of Fes in apolipoprotein E-deficient mice fed a high-fat diet results in larger atherosclerotic plaques. nih.govnih.gov These plaques also exhibit an increased accumulation of monocytes/macrophages and vascular smooth muscle cells (VSMCs). nih.govnih.gov In human atherosclerotic plaques, c-Fes/Fps is predominantly found in monocytes and macrophages. nih.gov Notably, lower levels of FES are observed in plaques from individuals with the high-risk genetic genotype. nih.gov

The mechanism by which c-Fes/Fps influences atherosclerosis involves its regulatory role in cell migration. nih.govnih.gov Experimental knockdown of FES using small-interfering RNA (siRNA) has been shown to promote the migration of both monocytes and VSMCs. nih.gov The migration of monocytes from the bloodstream into the arterial wall and the migration and proliferation of VSMCs within the vessel wall are key events in the formation of atherosclerotic lesions. nih.govnih.gov By inhibiting monocyte migration, c-Fes/Fps helps to limit the inflammatory infiltrate that drives plaque formation. nih.gov

Furthermore, c-Fes/Fps is involved in signaling pathways initiated by factors such as vascular endothelial growth factor (VEGF) and granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govnih.govnih.gov In endothelial cells, c-Fes kinase activity is linked to VEGF-induced signaling, contributing to processes like capillary morphogenesis, a critical aspect of blood vessel formation and response to injury. nih.gov In myeloid cells, c-Fes/Fps is a component of the signaling cascade triggered by GM-CSF and interleukin-3, which are crucial for the proliferation and differentiation of myeloid progenitors that give rise to macrophages. nih.govnih.gov The accumulation and transformation of macrophages into foam cells, laden with cholesterol, is a hallmark of early atherosclerotic lesions. mdpi.com

A phosphoproteomics analysis revealed that the knockdown of FES alters the phosphorylation of numerous proteins known to regulate cell migration, providing a molecular basis for its observed effects. nih.gov These findings collectively position c-Fes/Fps as an inhibitory modulator of key cellular events in atherogenesis, suggesting that enhancing its expression or activity could be a novel approach to intervene in the progression of coronary artery disease. nih.gov

Table 1: Research Findings on the Role of c-Fes/Fps in Atherosclerosis

Finding Cellular/Animal Model Implication in Atherosclerosis Reference
CAD risk variants at the 15q26.1 locus reduce FES expression in monocytes. Isogenic monocytic cell lines (CRISPR-edited) Lower FES levels are associated with increased CAD risk. nih.gov
Knockout of Fes increases atherosclerotic plaque size. Apolipoprotein E-deficient mice FES has a protective role against plaque development. nih.govnih.gov
Fes knockout increases monocyte/macrophage and smooth muscle cell content in plaques. Apolipoprotein E-deficient mice FES modulates the cellular composition of atherosclerotic lesions. nih.govnih.gov
siRNA-mediated knockdown of FES promotes monocyte and vascular smooth muscle cell migration. Monocytic cells (THP-1) and human aortic smooth muscle cells Reduced FES activity enhances key pro-atherogenic cellular events. nih.gov
FES is predominantly expressed in monocytes/macrophages within human atherosclerotic plaques. Human atherosclerotic plaques (single-cell RNA-sequencing) Monocytes/macrophages are the primary cell type where FES exerts its effects in plaques. nih.govnih.gov
c-Fes contributes to VEGF-A-induced activation of PI3-kinase in endothelial cells. Porcine aortic endothelial cells FES is involved in signaling pathways that regulate vascular cell behavior. nih.gov
c-Fes/Fps is activated by GM-CSF and IL-3 in myeloid cells. Human erythroleukemia cell line (TF-1) FES is part of the signaling cascade for myeloid cell proliferation and differentiation. nih.govnih.gov

Modulator of Radiosensitivity

Proto-oncogene protein c-Fes/Fps has been identified as a critical modulator of cellular responses to ionizing radiation, positioning it as a potential target for enhancing the efficacy of radiotherapy in cancer treatment. nih.gov The expression of FES itself is upregulated in response to irradiation, suggesting its involvement in the cellular defense mechanisms against radiation-induced damage. nih.gov

The primary role of c-Fes/Fps in this context appears to be promoting radioresistance. nih.gov Studies have shown that depleting c-Fes/Fps in cancer cells significantly increases their sensitivity to radiation. nih.gov This radiosensitizing effect is not due to a general impact on cell viability, as the depletion of FES alone, without radiation, does not significantly affect cell proliferation. nih.gov However, when combined with radiation, FES knockdown leads to a marked decrease in both cell viability and the ability of cancer cells to form colonies. nih.gov This effect has been observed in various cancer cell lines, including those from lung and pancreatic cancers, and has been verified in in-vivo mouse xenograft models. nih.gov

The molecular mechanisms underlying the role of c-Fes/Fps as a modulator of radiosensitivity are multifaceted and involve key cellular processes that determine cell fate after radiation exposure: nih.gov

Apoptosis and DNA Damage: Cells depleted of c-Fes/Fps exhibit a significant increase in apoptosis (programmed cell death) following irradiation. This is accompanied by an increase in markers of DNA damage, indicating that c-Fes/Fps normally contributes to the mitigation or repair of radiation-induced DNA lesions, particularly double-strand breaks, which are the most lethal form of DNA damage. nih.govnih.gov

Cell Cycle Arrest and Mitotic Catastrophe: The depletion of c-Fes/Fps leads to a more pronounced G2-M phase arrest in the cell cycle after irradiation. nih.gov This checkpoint is critical for allowing cells to repair damaged DNA before entering mitosis. The enhanced arrest in FES-depleted cells, coupled with increased DNA damage, culminates in a higher rate of mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis. nih.gov

Reactive Oxygen Species (ROS) and Signaling Pathways: The knockdown of FES promotes the formation of reactive oxygen species (ROS) induced by radiation. nih.gov This increase in ROS leads to the phosphorylation of downstream signaling proteins, including S6K and MDM2. The phosphorylation of MDM2 results in an increase in the levels of nuclear p53, a critical tumor suppressor protein that can trigger apoptosis and cell cycle arrest. nih.gov The radiosensitizing effect of FES knockdown can be partially reversed by inhibiting the activity of S6K, confirming the importance of this signaling pathway. nih.gov

Inhibition of c-Fes/Fps, therefore, disrupts the normal cellular response to radiation, preventing effective DNA damage repair and pushing the cell towards death. nih.govscientificarchives.com This discovery highlights c-Fes/Fps as a novel target for the development of radiosensitizers, which could be used in combination with radiotherapy to overcome tumor radioresistance, a major challenge in cancer therapy. nih.govnih.gov

Table 2: Effects of c-Fes/Fps Depletion on Cellular Response to Irradiation

Cellular Process Effect of c-Fes/Fps Depletion Post-Irradiation Mechanism Reference
Cell Survival Decreased cell viability and clonogenic survival --- nih.gov
Apoptosis Increased apoptosis Increased nuclear p53 levels nih.gov
DNA Damage Increased DNA damage Impaired DNA damage response/repair nih.gov
Cell Cycle Increased G2-M phase arrest --- nih.gov
Mitotic Catastrophe Increased mitotic catastrophe Consequence of unrepaired DNA damage entering mitosis nih.gov
Reactive Oxygen Species (ROS) Promoted radiation-induced ROS formation --- nih.gov
Signal Transduction Increased phosphorylation of S6K and MDM2 Mediated by increased ROS nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
Proto-oncogene protein c-Fes/Fps
Apolipoprotein E
Vascular Endothelial Growth Factor (VEGF)
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
Interleukin-3
p53
S6K
MDM2
Phosphotyrosine
Sodium vanadate
gag-v-fps/fes
c-ras
c-src
EGF receptor
DNA-dependent protein kinase catalytic subunit (DNA-PKcs)
Ataxia telangiectasia mutated (ATM)
Ataxia telangiectasia and Rad3-related kinase (ATR)
Checkpoint kinase 1 (CHK1)
Checkpoint kinase 2 (CHK2)
WEE1
Poly (ADP-ribose) polymerase 1 (PARP1)
c-MET
Hepatocyte growth factor (HGF)
Crizotinib
Cyclin B1
RAD51
Akt
Aurora-A
Everolimus
Temsirolimus
mTOR
LncRNA DNM3OS
PDGFβ
PDGFβR
FOXO1
IGF
TGF-β
ERK1/2
NF-kB
PI3-kinase
Iba1
CD14
CD68
CD3E
ACTA2
MYH11
CD34
PECAM1
CD79A
KIT
Lipopolysaccharides (LPS)
Oxidized low-density lipoproteins (ox-LDL)
ATP-binding cassette transporter A1 (ABCA1)
ATP-binding cassette transporter G1 (ABCG1)
Scavenger receptor B1 (SR-B1)
Liver X receptor alpha (LXRα)
Peroxisome proliferator-activated receptor gamma (PPARγ)
p65
p38
JNK
ApoE

Future Directions in Proto Oncogene Protein C Fes/fps Research

Elucidation of Novel Regulatory Mechanisms and Interacting Partners

A nuanced understanding of how c-Fes/Fps activity is controlled is paramount. Future research will delve deeper into the intricate regulatory mechanisms that govern its kinase function. This includes a more thorough investigation of the intramolecular interactions between its distinct domains: the N-terminal F-BAR (Fes/CIP4 Homology-Bin/Amphiphysin/Rvs) and coiled-coil domains, the central SH2 (Src Homology 2) domain, and the C-terminal kinase domain. nih.gov While it is known that the coiled-coil domains are crucial for regulating kinase activity, potentially through mediating homooligomerization, the precise conformational changes that switch the kinase between its inactive and active states remain to be fully elucidated. scbt.comnih.gov

Furthermore, the identification of novel interacting partners is a critical avenue of exploration. While interactions with proteins such as BCR, TRIM28, and the activated receptors for KIT and FLT3 have been established, a comprehensive, unbiased mapping of the c-Fes/Fps interactome using advanced proteomic techniques like co-immunoprecipitation coupled with mass spectrometry (AP-MS) is a key future goal. scbt.comnih.govbiorxiv.org This will likely uncover new regulators and effectors, providing a more complete picture of the cellular machinery that influences and is influenced by c-Fes/Fps.

Table 1: Known Interacting Partners of c-Fes/Fps

Interacting ProteinDomain of Interaction (on Fes/Fps)Cellular Context/FunctionReference
BCRCoiled-coil domainDownregulates BCR kinase activity scbt.com
TRIM28Coiled-coil domain (when activated)Potential activator and downstream effector scbt.comnih.gov
EZR (Ezrin)SH2 domain (with phosphorylated EZR)HGF-induced cell scattering nih.gov
MS4A2/FCER1BSH2 domainFCER1-mediated signaling in mast cells scbt.com
HCLS1/HS1SH2 domainActin reorganization in mast cells scbt.comnih.gov
KITSH2 domain (with phosphorylated KIT)Signaling downstream of the KIT receptor scbt.comembopress.org
FLT3Not specifiedOncogenic FLT3 signaling scbt.com
TubulinF-BAR domainMicrotubule association scbt.com
PlexinA1Not specifiedSemaphorin signaling in neuronal development embopress.org
PU.1Not specifiedMyeloid differentiation wikipedia.org

Comprehensive Mapping of Substrates and Downstream Effectors

Identifying the full complement of proteins phosphorylated by c-Fes/Fps is fundamental to understanding its biological output. While several substrates have been identified, including itself (autophosphorylation), tubulin, and key signaling molecules like STAT3, HCLS1/HS1, and PECAM1, the landscape of c-Fes/Fps targets is likely far broader. nih.govnih.govuniprot.org Future efforts will employ quantitative phosphoproteomics to systematically identify and validate novel substrates in various cellular contexts. This will involve the use of stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative mass spectrometry techniques to compare the phosphoproteomes of cells with and without active c-Fes/Fps.

These studies will not only expand the list of known substrates but also provide insights into the downstream signaling pathways that are modulated by c-Fes/Fps. For instance, understanding which specific proteins are phosphorylated in response to different stimuli (e.g., growth factors, cytokines) will help to dissect the context-dependent functions of this kinase.

Table 2: Known Substrates of c-Fes/Fps

SubstrateCellular FunctionReference
c-Fes/Fps (autophosphorylation)Kinase activation nih.govuniprot.org
TubulinMicrotubule dynamics nih.gov
STAT3Signal transduction and gene expression nih.gov
HCLS1/HS1Actin cytoskeleton regulation nih.gov
PECAM1Cell-cell adhesion, inflammation uniprot.org
BCRSignal transduction scbt.com
TRIM28Transcriptional regulation scbt.com
CRAM (CRMP-associated molecule)Neuronal development embopress.org

Detailed Structural Biology of Active and Inactive Conformations

High-resolution structural information is indispensable for a mechanistic understanding of c-Fes/Fps regulation and for the rational design of specific inhibitors. While crystal structures of the c-Fes/Fps kinase domain, some in complex with inhibitors, are available in the Protein Data Bank (PDB), obtaining structures of the full-length protein in both its active and inactive conformations remains a major goal. nih.govnih.gov

Future structural biology efforts will likely employ a combination of X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy to capture these different conformational states. These studies will be crucial for visualizing the allosteric changes that occur upon activation, such as the release of inhibitory constraints imposed by the N-terminal domains and the reorientation of the kinase domain. Understanding the structural basis of the inactive state is particularly important for the development of allosteric inhibitors that could offer greater specificity than traditional ATP-competitive drugs.

Table 3: Publicly Available PDB Structures for Human c-Fes/Fps

PDB IDDescriptionResolution (Å)Reference
1WQUCrystal structure of the Fes kinase domain2.30 nih.gov
2DCRStructure of the Fes kinase domain in complex with an inhibitor2.00 nih.gov
3BKBCrystal structure of the human Fes kinase domain1.80 nih.gov
3CBLFes kinase domain in complex with a pyrazolopyrimidine inhibitor2.10 nih.gov
3CD3Fes kinase domain in complex with a pyrrolopyrimidine inhibitor2.20 nih.gov
4DYLCrystal structure of Fes kinase domain1.95 nih.gov
4E93Fes kinase domain with a small molecule inhibitor2.10 nih.gov
8XKPCrystal structure of human tyrosine-protein kinase Fes/Fps in complex with compound 17c2.05 nih.gov

Integration of Fes/Fps Signaling within Broader Cellular Networks

Cellular signaling is not a collection of linear pathways but a complex, interconnected network. A key future direction is to understand how c-Fes/Fps signaling is integrated within these broader networks. Research has already implicated c-Fes/Fps in signaling downstream of various cytokine and growth factor receptors, including those for granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and stem cell factor (SCF), the ligand for the KIT receptor. embopress.orgnih.gov

Future studies will aim to delineate the precise molecular connections and cross-talk between the c-Fes/Fps pathway and other major signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways. nih.gov For example, studies have shown that fibroblast transformation by Fps/Fes requires the activation of Ras, Rac, and Cdc42, which in turn activate the ERK and JNK arms of the MAPK pathway. nih.gov Elucidating the specific adaptors and scaffolding proteins that mediate these connections will be crucial. Systems biology approaches, combining experimental data with computational modeling, will be invaluable in constructing comprehensive models of these integrated signaling networks.

Further Dissection of Context-Dependent Biological Roles in Disease Pathogenesis

The role of c-Fes/Fps in disease is complex and highly context-dependent. While initially identified as a proto-oncogene, evidence also suggests a tumor-suppressor function in certain contexts, such as colorectal cancer. nih.gov In the hematopoietic system, it is involved in the differentiation of myeloid cells. nih.govubc.ca Furthermore, c-Fes/Fps plays a role in the inflammatory response and has been implicated in conditions like sepsis. nih.gov Its involvement in neuronal signaling and axonal guidance is also an emerging area of research. embopress.org

Future research must focus on dissecting these context-dependent roles in greater detail. This will require the analysis of c-Fes/Fps function in a wider range of disease models, including different types of cancer, inflammatory disorders, and neurodegenerative diseases. For instance, exploring its potential involvement in Alzheimer's disease, where neuroinflammation and aberrant kinase activity are implicated, could open new therapeutic avenues. nih.govmdpi.com Understanding the specific cellular environments and signaling inputs that dictate whether c-Fes/Fps promotes or suppresses a particular phenotype will be a key challenge.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To address the complex questions outlined above, the development and application of sophisticated model systems are essential. While transgenic and knockout mouse models have been instrumental in revealing the in vivo functions of c-Fes/Fps, more refined models are needed. nih.govnih.govnih.gov The generation of conditional knockout and knock-in mice will allow for the tissue-specific and temporal control of c-Fes/Fps expression, providing more precise insights into its roles in different cell types and at different stages of development and disease.

In vitro, the use of three-dimensional (3D) organoid cultures derived from patient tissues or pluripotent stem cells will offer a more physiologically relevant system to study c-Fes/Fps signaling in the context of human disease. frontiersin.orgnih.govnih.gov These models can recapitulate the complex cellular architecture and interactions of native tissues, providing a powerful platform for mechanistic studies and drug screening. Furthermore, the application of CRISPR/Cas9 gene-editing technology will continue to be a cornerstone for rapidly and efficiently generating cell lines with specific mutations or deletions in the FES gene, facilitating detailed functional analyses. scbt.comnih.gov

Q & A

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) sharing of c-Fes-Fps datasets?

  • Guidelines :
  • Deposit raw data : Upload phosphoproteomics or RNA-seq data to repositories like PRIDE or GEO using standardized formats (e.g., mzML for MS data) .
  • Annotate metadata : Include experimental details (e.g., antibody catalog numbers, transgenic mouse strain IDs) in machine-readable formats (JSON or XML) .
  • Collaborative frameworks : Partner with chemical proteomics core facilities for mass spectrometry or structural analysis, ensuring adherence to shared protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.